molecular formula C8H7ClO3 B106226 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde CAS No. 57074-21-2

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde

Cat. No.: B106226
CAS No.: 57074-21-2
M. Wt: 186.59 g/mol
InChI Key: IOTAGSGSURFFDS-UHFFFAOYSA-N
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Description

Chloroatranol is a degradation product of chloroatranorin. It is identified as one of the main contact allergens in oakmoss absolute, a lichen extract widely utilized in the perfume industry.>Chloratranol is a hydroxybenzaldehyde.

Properties

IUPAC Name

3-chloro-2,6-dihydroxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-4-2-6(11)5(3-10)8(12)7(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTAGSGSURFFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423784
Record name 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57074-21-2
Record name 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde natural sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery, Origin, and Isolation of Chloroatranol (3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde)

Executive Summary

Chloroatranol (3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a chlorinated phenolic aldehyde primarily identified as a degradation product of the lichen depside chloroatranorin .[1][2][3] While often classified as a natural product, its presence in high concentrations is frequently an artifact of industrial processing—specifically the hydrolysis and decarboxylation of depsides during the production of Oak Moss Absolute (Evernia prunastri).

This guide provides a rigorous technical analysis of chloroatranol, detailing its biosynthetic origin, the chemical mechanism of its formation during extraction, and validated protocols for its isolation and quantification. It is designed for researchers in natural product chemistry, toxicology, and fragrance formulation who require precise data on this potent contact allergen.

Natural Sources & Ecological Context

Chloroatranol is not typically a primary metabolite stored in living tissue but rather a "stress metabolite" or degradation artifact derived from the breakdown of depsides.

Primary Biological Source: Lichens

The molecule is ubiquitous in the Parmeliaceae family of lichens, specifically:

  • Oak Moss (Evernia prunastri): The primary industrial source.

  • Tree Moss (Pseudevernia furfuracea): Contains significant quantities of the precursor chloroatranorin.[2]

  • Other Genera: Parmelia, Hypogymnia, and Lethariella.

The "Precursor" Paradigm

In the living lichen thallus, the molecule exists bound within the depside structure of Chloroatranorin .

  • In Vivo: Chloroatranorin is stable.

  • In Situ Formation: During environmental stress (e.g., heavy rainfall), natural hydrolysis may release free chloroatranol, which acts as an allelopathic agent (inhibiting the growth of competing plants/microbes).

  • Ex Vivo Formation: During solvent extraction (ethanol/methanol) and heat treatment, the depside linkage cleaves, releasing chloroatranol.

Biosynthetic & Chemical Origin

The formation of chloroatranol follows a specific chemical trajectory starting from the polyketide synthase (PKS) pathway and ending with a degradative cleavage.

Mechanism of Formation
  • Biosynthesis of Chloroatranorin: Two units of beta-orcinol derivatives are coupled via an ester linkage (depside bond). A halogenase enzyme introduces a chlorine atom at the C-3 position of the A-ring.

  • Degradation to Chloroatranol:

    • Step 1 (Hydrolysis): The ester bond of chloroatranorin is hydrolyzed (often catalyzed by heat or weak acids/bases during extraction).

    • Step 2 (Decarboxylation): The resulting acid fragment (5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoic acid) undergoes decarboxylation to yield Chloroatranol .

Pathway Visualization

Biosynthesis Acetyl Acetyl-CoA + Malonyl-CoA Polyketide Polyketide Chain Acetyl->Polyketide PKS Enzymes Orcinol Beta-Orcinol Derivatives Polyketide->Orcinol Cyclization Chloroatranorin Chloroatranorin (Depside) (Stored in Lichen Thallus) Orcinol->Chloroatranorin Dimerization & Halogenation Hydrolysis Hydrolysis (Enzymatic or Chemical) Chloroatranorin->Hydrolysis Extraction/Stress Intermediate 5-Chloro-3-formyl-2,4-dihydroxy- 6-methylbenzoic acid Hydrolysis->Intermediate Cleavage of Ester Bond Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Chloroatranol Chloroatranol (3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde) Decarboxylation->Chloroatranol Final Product

Figure 1: The biosynthetic and degradative pathway leading to Chloroatranol.[1][2] Note that the final steps often occur post-harvest.

Technical Workflow: Isolation & Analysis

Isolating chloroatranol requires separating it from the complex lichen matrix (waxes, depsides, pigments). The following protocol is a self-validating system used in analytical chemistry.

A. Extraction Protocol (Laboratory Scale)
  • Objective: Extract phenolics while minimizing additional artifact formation (unless degradation is the goal).

  • Solvent Choice: Acetone is preferred for stability; Methanol/Ethanol promotes transesterification.[4]

StepActionCritical Technical Note
1. Preparation Dry lichen thallus (Evernia prunastri) is ground to a fine powder (mesh 60).Increases surface area for solvent penetration.
2. Extraction Macerate 10g powder in 100mL Acetone for 24h at room temp.Avoid reflux if quantifying native levels. Reflux promotes hydrolysis.
3. Filtration Filter through Whatman No. 1 paper; wash residue with fresh acetone.Removes insoluble biomass and structural fibers.
4. Concentration Evaporate solvent under reduced pressure (Rotavap) at <40°C.High heat causes decarboxylation of unstable acids.
5. Partitioning Dissolve residue in MeOH/H2O (8:2); partition against Hexane.Hexane removes lipids/waxes (usnic acid remains in MeOH).
B. Chromatographic Isolation (HPLC)

To isolate pure Chloroatranol from the extract:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 5μm, 4.6 x 150mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-5 min (10% B), 5-25 min (Linear to 100% B).

  • Detection: UV @ 254 nm and 280 nm.

  • Validation: Chloroatranol typically elutes before the parent depside Chloroatranorin due to lower molecular weight and higher polarity.

C. Analytical Identification (GC-MS)

For definitive identification and quantification in fragrance matrices:

  • Column: HP-5MS (5% Phenyl Methyl Siloxane).

  • Temp Program: 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C.

  • MS Mode: Electron Impact (EI), 70 eV.

  • Key Ions: Look for molecular ion [M]+ at m/z 186/188 (characteristic chlorine isotope pattern 3:1).

Isolation Workflow Diagram

Isolation RawMaterial Lichen Thallus (Evernia prunastri) Extraction Acetone Extraction (Cold Maceration) RawMaterial->Extraction Filtration Filtration & Evaporation Extraction->Filtration Partition Hexane/MeOH Partition Filtration->Partition Remove Waxes HPLC Prep-HPLC (C18 Column) Partition->HPLC Enriched Extract Analysis GC-MS / NMR Validation HPLC->Analysis Pure Fraction

Figure 2: Step-by-step isolation workflow from raw lichen material to pure compound.[5][6]

Chemical Characterization & Properties

Researchers must verify the identity of the isolated compound using the following physicochemical constants.

PropertyValue / Description
IUPAC Name 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
Common Name Chloroatranol
CAS Registry 57074-21-2
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance Colorless to pale yellow needles (recrystallized from water/ethanol)
Melting Point 133–137 °C (varies slightly by purity)
Solubility Soluble in Ethanol, Acetone, Ether; Poorly soluble in cold water.
UV Maxima (MeOH) ~215, 275, 310 nm (Phenolic aldehyde characteristic)
Mass Spec (EI) m/z 186 (M+), 188 (M+2), 185 (M-H), 157 (M-CHO)

Safety & Toxicology (Critical)

Chloroatranol is a potent sensitizer. [3]

  • Mechanism: It acts as a hapten, binding to skin proteins (via the aldehyde group forming Schiff bases) to form an immunogenic complex.

  • Regulation: Due to the high frequency of allergic contact dermatitis, the International Fragrance Association (IFRA) and EU Cosmetics Regulation have severely restricted its presence.

  • Limit: Commercial Oak Moss extracts are now "rectified" (treated) to reduce Chloroatranol and Atranol content to <100 ppm (often <2 ppm in finished products).

References

  • NIST Chemistry WebBook. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloroatranol) Spectral Data. National Institute of Standards and Technology. Link

  • Scientific Committee on Consumer Products (SCCP). (2004). Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[2][3][7] European Commission.[8] Link

  • Johansen, J. D., et al. (2006). "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study." Contact Dermatitis, 55(5), 279-284. Link

  • PubChem. Compound Summary: Chloroatranol (CID 6426722). National Center for Biotechnology Information. Link

  • Mugabo, P., et al. (2018). "The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH." The Lichenologist, 50(4), 475-486. Link

Sources

Technical Monograph: Spectroscopic Characterization of Chloratranol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Chloratranol (Chloroatranol) is a chlorinated depside degradation product found in oakmoss absolute (Evernia prunastri). It is identified as a potent contact allergen, often eliciting reactions at concentrations as low as 0.15 µg/mL in sensitized individuals. Accurate spectroscopic identification is critical for quality control in the fragrance and cosmetic industries (IFRA Standards).

This guide provides a comprehensive technical breakdown of the spectroscopic signatures (NMR, IR, MS) required for the unequivocal identification and quantification of Chloratranol.

Chemical Data
PropertySpecification
IUPAC Name 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
CAS Number 57074-21-2
Molecular Formula C

H

ClO

Molecular Weight 186.59 g/mol
Physical State Crystalline Solid (typically needles)
Solubility Soluble in Ethanol, Acetone, Chloroform; slightly soluble in Water

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of Chloratranol is characterized by the loss of symmetry compared to its precursor, Atranol, due to the chlorine substitution at the C3 position.

H NMR (Proton) Data

Solvent: CDCl


 or Acetone-

, 400 MHz
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.10 - 12.40 Singlet (s)1HC2-OH Chelated hydroxyl; strong intramolecular Hydrogen bonding with C1-CHO.
10.15 - 10.25 Singlet (s)1HC1-CHO Aldehyde proton. Deshielded by anisotropy of the carbonyl and H-bonding.
6.30 - 6.45 Singlet (s)1HC5-H Sole aromatic proton. Positioned meta to the aldehyde and ortho to the methyl group.
5.50 - 6.50 Broad (br s)1HC6-OH Non-chelated phenolic hydroxyl. Shift varies significantly with concentration and solvent.
2.30 - 2.40 Singlet (s)3HC4-CH

Aryl-methyl group.

Mechanistic Note: The signal at ~12 ppm is diagnostic. The intramolecular hydrogen bond between the C2-hydroxyl and the carbonyl oxygen locks the conformation, preventing rapid exchange and resulting in a sharp, highly deshielded peak.

C NMR (Carbon) Data

Solvent: CDCl


, 100 MHz
Shift (

, ppm)
TypeAssignmentStructural Insight
193.2 C

C=O Aldehyde carbonyl carbon.
163.5 C

C-OH (C2/C6)Oxygenated aromatic carbons (deshielded).
160.8 C

C-OH (C2/C6)Second oxygenated aromatic carbon.
145.2 C

C-Me (C4)Alkyl-substituted aromatic carbon.
112.5 C

C-Cl (C3)Chlorinated carbon. Upfield shift relative to C-OH due to heavy atom effect.
109.8 CHC-H (C5)Unsubstituted aromatic carbon.
108.5 C

C-CHO (C1)Ipso carbon carrying the aldehyde.
22.1 CH

-CH

Methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of Chloratranol due to the characteristic isotopic signature of Chlorine.

Molecular Ion & Isotopic Pattern
  • Base Peak (M

    
    ): 
    
    
    
    186
  • Isotope Peak (M+2):

    
     188
    
  • Ratio: The intensity ratio of M (186) to M+2 (188) is approximately 3:1 , confirming the presence of a single Chlorine atom (

    
    Cl vs 
    
    
    
    Cl).
Fragmentation Pathway (EI-MS, 70 eV)

The fragmentation follows a standard benzylic/aldehyde decay pathway:

  • [M]

    
     (186/188):  Molecular ion.
    
  • [M - H]

    
     (185):  Loss of aldehydic hydrogen (tropylium-like rearrangement).
    
  • [M - CHO]

    
     (157):  Loss of the formyl group (29 Da).
    
  • [M - CO]

    
     (158):  Loss of carbon monoxide (28 Da) from the phenol ring contraction.
    
  • [M - Cl]

    
     (151):  Homolytic cleavage of the C-Cl bond (less common in initial fragmentation but observable).
    
Analytical Workflow Visualization

The following diagram illustrates the logical flow for isolating and identifying Chloratranol from a complex Oakmoss matrix using LC-MS/MS.

Chloratranol_Analysis Sample Oakmoss Absolute Sample Extraction Liquid-Liquid Extraction (EtOAc / Water) Sample->Extraction Solvent Partitioning Separation HPLC Separation (C18 Column, Gradient Elution) Extraction->Separation Inject Organic Phase Detection MS/MS Detection (ESI Negative Mode) Separation->Detection Elution @ ~20.5 min SRM SRM Transition Monitoring 185 -> 157 (Quantifier) 185 -> 121 (Qualifier) Detection->SRM Select Parent Ion m/z 185 [M-H]- Result Quantification & Compliance Check (< 0.1 ppm target) SRM->Result Data Processing

Caption: LC-MS/MS workflow for the trace quantification of Chloratranol in fragrance matrices using Selective Reaction Monitoring (SRM).

Infrared (IR) Spectroscopy

Method: KBr Pellet or Thin Film

The IR spectrum reflects the highly conjugated and hydrogen-bonded nature of the molecule.

Wavenumber (cm

)
IntensityAssignmentFunctional Group Description
3200 - 3450 Broad, Strong

(O-H)
Phenolic O-H stretch. Broadening indicates extensive hydrogen bonding.
2850, 2750 Medium, Sharp

(C-H)
Fermi Resonance. Characteristic doublet of the aldehyde C-H stretch.
1640 - 1660 Strong

(C=O)
Carbonyl stretch. Shifted to lower frequency (red-shifted) from typical 1700 cm

due to conjugation and intramolecular H-bonding.
1600, 1580 Medium

(C=C)
Aromatic ring skeletal vibrations.
1200 - 1250 Strong

(C-O)
Phenolic C-O stretch.
600 - 800 Medium

(C-Cl)
C-Cl stretch (Fingerprint region).

References

  • National Institute of Standards and Technology (NIST). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol) Mass Spectrum & Retention Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Scientific Committee on Consumer Products (SCCP). Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract). European Commission, 2004. Available at: [Link]

  • Bossi, R., et al. A liquid chromatography-mass spectrometric method for the determination of oak moss allergens atranol and chloroatranol in perfumes.[2] Journal of Chromatography A, 2004. Available at: [Link]

  • Johansen, J.D., et al. Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study.[3] Contact Dermatitis, 2006. Available at: [Link]

Sources

Technical Profile: 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde , commonly known as Chloratranol (or Chloroatranol).

Chemical Biology, Immunotoxicity, and Structural Activity[1][2]

Part 1: Executive Summary

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol) is a chlorinated phenolic aldehyde primarily identified as a degradation product of lichen depsides (specifically chloroatranorin ). While it possesses the structural pharmacophore of an antimicrobial phenolic agent, its biological profile is dominated by its potency as a contact allergen .

For drug development and cosmetic formulation professionals, Chloratranol represents a critical structural alert . It acts as a pre-hapten/hapten, capable of eliciting severe Type IV hypersensitivity reactions at concentrations as low as parts per million (ppm). Consequently, its "biological activity" in a research context is often studied to understand, detect, and eliminate it from natural extracts (such as Oakmoss absolute) rather than to develop it as a therapeutic API.

Key Technical Specifications:

  • CAS Number: 57074-21-2

  • Molecular Formula: C₈H₇ClO₃

  • Molecular Weight: 186.59 g/mol

  • Origin: Hydrolytic degradation of Chloroatranorin (Lichen metabolite).

  • Primary Bioactivity: Potent Skin Sensitization (EC3 value < 2%).

Part 2: Chemical Biology & Pharmacophore Analysis

Structural Reactivity

Chloratranol is a highly reactive electrophile due to the synergy between its functional groups:

  • Aldehyde C1: The primary site of electrophilic attack. It readily condenses with nucleophilic amino groups (e.g., Lysine ε-amino groups) on biological proteins.

  • Ortho-Hydroxyl Groups (C2, C6): These electron-donating groups increase the electron density of the ring but also facilitate hydrogen bonding, stabilizing the transition states during Schiff base formation.

  • Chlorine Substituent (C3): The halogen atom enhances lipophilicity (logP), facilitating skin penetration, and alters the electronic properties of the ring, potentially increasing the stability of the hapten-protein complex compared to its non-chlorinated analog, Atranol.

Biosynthetic Origin (Degradation Pathway)

Chloratranol is not typically synthesized de novo by the lichen but is generated via the hydrolysis of the depside Chloroatranorin . This often occurs during solvent extraction (methanol/ethanol) or processing of lichen biomass (e.g., Evernia prunastri).

Mechanism:

  • Chloroatranorin (Depside) undergoes ester hydrolysis.

  • The linkage cleaves to yield Methyl β-orcinol carboxylate and Chloratranol .

Part 3: Mechanism of Action (The Core Directive)

Immunotoxicity: The Haptenization Pathway

The defining biological activity of Chloratranol is its ability to act as a hapten . It is too small to induce an immune response alone; however, it covalently binds to carrier proteins in the epidermis (keratinocytes) to form an immunogenic complex.

Step-by-Step Mechanism:

  • Penetration: The lipophilic molecule penetrates the stratum corneum.

  • Schiff Base Formation: The aldehyde carbonyl carbon undergoes nucleophilic attack by the ε-amino group of a Lysine residue on a skin protein (e.g., Human Serum Albumin or keratin).

  • Dehydration: Loss of a water molecule results in a stable imine (Schiff base) linkage.

  • T-Cell Activation: The hapten-protein conjugate is processed by Langerhans cells (APCs), presented via MHC Class II molecules to naïve T-cells in the lymph nodes, leading to sensitization (priming).

  • Elicitation: Subsequent exposure triggers a rapid T-cell mediated inflammatory response (Allergic Contact Dermatitis).

Antimicrobial Potential (Secondary Activity)

Like many phenolic aldehydes, Chloratranol exhibits antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and fungi. The mechanism involves:

  • Membrane Disruption: The lipophilic phenol interacts with the bacterial cell membrane, causing leakage of intracellular contents.

  • Enzyme Inhibition: The aldehyde group can non-specifically bind to bacterial enzymes, inhibiting metabolic function.

  • Note: Therapeutic use is limited by the low threshold for cytotoxicity and sensitization.

Part 4: Visualization of Pathways

Figure 1: Biosynthesis and Haptenization Mechanism

The following diagram illustrates the degradation of Chloroatranorin to Chloratranol and the subsequent protein binding mechanism that drives its toxicity.

Chloratranol_Activity Chloroatranorin Chloroatranorin (Depside Precursor) Hydrolysis Hydrolysis (Processing/Extraction) Chloroatranorin->Hydrolysis Chloratranol Chloratranol (3-Cl-2,6-dihydroxy-4-methylbenzaldehyde) Hydrolysis->Chloratranol Major Allergen MethylOrcinol Methyl β-orcinol carboxylate Hydrolysis->MethylOrcinol Odorant Intermediate Carbinolamine Intermediate Chloratranol->Intermediate + Protein-NH2 (Nucleophilic Attack) SkinProtein Skin Protein (Lysine Residue -NH2) SkinProtein->Intermediate SchiffBase Hapten-Protein Complex (Schiff Base / Imine) Intermediate->SchiffBase - H2O (Dehydration) ImmuneResponse T-Cell Activation (Sensitization) SchiffBase->ImmuneResponse MHC II Presentation

Caption: Pathway A: Hydrolytic generation of Chloratranol from Chloroatranorin. Pathway B: Covalent binding to skin proteins via Schiff Base formation.

Part 5: Experimental Protocols

Protocol A: Isolation of Chloratranol from Oakmoss Absolute

Purpose: To isolate the compound for use as an analytical standard in safety testing.

  • Starting Material: 10 g of Oakmoss Absolute (Evernia prunastri).

  • Fractionation:

    • Dissolve absolute in Diethyl Ether (50 mL) .

    • Perform liquid-liquid extraction with 5% NaHCO₃ (removes strong acids like usnic acid). Discard aqueous layer.

    • Extract organic layer with 1% NaOH (extracts phenols including Chloratranol).

  • Acidification & Recovery:

    • Acidify the NaOH extract with 2M HCl to pH 2.

    • Re-extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (90:10 to 70:30).

    • Detection: TLC (visualize with UV 254nm and p-Anisaldehyde stain). Chloratranol appears as a distinct spot separate from Atranol.

  • Validation: Confirm structure via GC-MS (Molecular ion m/z 186/188 for Cl isotope pattern).

Protocol B: In Chemico Skin Sensitization Assay (DPRA)

Purpose: To quantify the reactivity of Chloratranol with peptides (Lysine depletion), a proxy for sensitization potential.

  • Reagents: Synthetic peptide containing Lysine (e.g., Ac-RFAAKAA-COOH).

  • Reaction:

    • Prepare 100 mM stock of Chloratranol in Acetonitrile.

    • Incubate peptide (0.5 mM) with Chloratranol (ratio 1:10 or 1:50) in Phosphate Buffer (pH 7.5) for 24 hours at 25°C.

  • Analysis:

    • Analyze the mixture via HPLC-UV (220 nm).

    • Calculate Peptide Depletion (%) :

      
      
      
  • Interpretation: >13.8% Lysine depletion indicates high reactivity and strong sensitization potential (Category 1).

Part 6: Data Summary

Table 1: Biological & Toxicological Parameters

ParameterValue / DescriptionSignificance
Sensitization Potency Strong (EC3 < 2%)Classified as a major allergen in Oakmoss.
LogP (Lipophilicity) ~2.5 - 2.8Facilitates penetration through the stratum corneum.
Protein Binding High (Lysine specific)Forms stable Schiff bases; primary driver of toxicity.
Cross-Reactivity HighCross-reacts with Atranol (non-chlorinated analog).
Regulatory Status Restricted/BannedEU Cosmetics Regulation (Annex III) restricts Oakmoss extracts containing these aldehydes.

Part 7: References

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Fragrance allergens in cosmetic products. European Commission.

  • Johansen, J. D., et al. (2024). Contact Dermatitis.[1][2] Springer. (Detailed mechanisms of haptenization).

  • Nardello-Rataj, V., & Bassereau, P. (2018). Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials. Cosmetics, 5(4), 69. [3]

  • Bossi, R., et al. (2004). Chloroatranol, a strong allergen in oak moss absolute.[3] Contact Dermatitis, 50(2), 106-107.

  • Mocan, A., et al. (2017). Phytochemical Characterization and Biological Activity of Lichen Extracts. Molecules.

Sources

Technical Guide: The Dual-Nature of Chloratranol – Antioxidant Potential vs. Toxicological Reality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloratranol (chemically 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde, often referred to as Chloroatranol ) represents a critical case study in natural product pharmacology: the collision between therapeutic potential and toxicological liability.

Derived from the hydrolysis of the lichen depside chloroatranorin (found in Evernia prunastri and Pseudevernia furfuracea), Chloratranol possesses a polyphenolic scaffold characteristic of potent radical scavengers. However, it is simultaneously identified as one of the most potent contact allergens in perfumery, capable of eliciting dermatitis at parts-per-billion (ppb) levels.

This guide analyzes the potential antioxidant activity of Chloratranol not as a direct path to a marketable topical drug, but as a scaffold for understanding structure-activity relationships (SAR). We explore how its phenolic hydroxyls drive Reactive Oxygen Species (ROS) scavenging while its aldehyde moiety drives immunotoxicity, providing a roadmap for dissociating these two properties in future drug design.

Part 1: Chemical Identity & Structural Basis of Activity

Physicochemical Profile

Chloratranol acts as a "warhead" molecule—small, lipophilic, and highly reactive.

ParameterSpecification
IUPAC Name 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde
CAS Registry 57074-21-2
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Key Functional Groups [1][2][3][4][5][6][7] • Phenolic -OH (C2, C6): Primary antioxidant sites (HAT mechanism).[7]• Aldehyde (-CHO): Electrophilic center responsible for protein binding (toxicity).• Chlorine (C3): Electron-withdrawing group; enhances acidity of adjacent -OH.
Solubility Soluble in Ethanol, DMSO, Diethyl Ether; Poorly soluble in water.
Biosynthetic Origin

Chloratranol is not a primary metabolite but a degradation product. In oakmoss processing, the depside bond of Chloroatranorin is hydrolyzed (often during ethanol extraction or aging), releasing Chloratranol and methyl


-orcinol carboxylate.

Biosynthesis Chloroatranorin Chloroatranorin (Parent Depside) Hydrolysis Hydrolysis / Degradation (Ethanol/Heat) Chloroatranorin->Hydrolysis Chloratranol Chloratranol (Active Antioxidant / Allergen) Hydrolysis->Chloratranol Cleavage Byproduct Methyl β-orcinol carboxylate Hydrolysis->Byproduct

Figure 1: Degradation pathway of Chloroatranorin yielding Chloratranol.[2][4][8][9][10] This process often occurs during the production of Oakmoss Absolute.

Part 2: Mechanisms of Action

Antioxidant Mechanism (The Potential)

Chloratranol's antioxidant capacity is predicted by the Hydrogen Atom Transfer (HAT) mechanism.

  • Resonance Stabilization: The phenoxy radical formed after scavenging a free radical (R•) is stabilized by the aromatic ring and the ortho-/ para-substitution pattern.

  • Chlorine Effect: The C3-Chlorine atom is electron-withdrawing. While this typically reduces electron density (making the ring less reactive to electrophiles), it increases the acidity of the C2-hydroxyl group, potentially facilitating proton donation in specific pH environments.

  • Chelation: The proximity of the C2-hydroxyl and the C1-aldehyde oxygen allows for bidentate chelation of transition metals (Cu²⁺, Fe²⁺), preventing metal-catalyzed Fenton reactions.

The Toxicological Barrier (The Reality)

The same aldehyde group that aids chelation is the source of toxicity. Chloratranol is a pro-hapten .

  • Schiff Base Formation: The aldehyde reacts with lysine residues on skin proteins (e.g., keratin, serum albumin).

  • Sensitization: This protein-hapten conjugate is recognized by Langerhans cells, triggering a T-cell mediated immune response (Allergic Contact Dermatitis).

  • Potency: Chloratranol is significantly more potent than its non-chlorinated analog, Atranol, likely due to increased lipophilicity facilitating skin penetration.

Mechanism cluster_Antioxidant Therapeutic Pathway (Antioxidant) cluster_Toxicity Toxicological Pathway (Sensitization) Chloratranol Chloratranol HAT Hydrogen Atom Transfer (Phenolic -OH) Chloratranol->HAT Interaction with ROS Schiff Schiff Base Formation (Imine Bond) Chloratranol->Schiff Interaction with Skin ROS Free Radical (ROO•) ROS->HAT Stable Stabilized Phenoxy Radical HAT->Stable Lysine Protein Lysine (-NH2) Lysine->Schiff Immune T-Cell Response (Dermatitis) Schiff->Immune

Figure 2: Divergent pathways of Chloratranol activity. The aldehyde moiety drives toxicity (red), while the phenolic core drives antioxidant activity (green).

Part 3: Experimental Protocols

To rigorously evaluate Chloratranol, researchers must isolate it from the matrix and assay it using a "Safety-First" workflow.

Isolation from Oakmoss Absolute

Since commercial pure standards are rare/expensive, isolation is often required.

  • Starting Material: Oakmoss Absolute (Evernia prunastri).[4][9]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient of n-Hexane/Ethyl Acetate (starting 95:5 to 70:30).

    • Detection: TLC (visualize with UV 254nm and Anisaldehyde stain). Chloratranol typically elutes after Atranol due to the chlorine atom increasing lipophilicity.

  • Purification: Recrystallization from cold ethanol/water.

  • Validation: NMR (1H, 13C) and GC-MS (Molecular ion m/z 186/188 for Cl isotopes).

Antioxidant Assay: DPPH Radical Scavenging

Objective: Quantify the IC50 of Chloratranol relative to Trolox.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.

  • Positive Control: Trolox or Ascorbic Acid.

Protocol:

  • Preparation: Prepare serial dilutions of Chloratranol in Methanol (range: 5 µM to 200 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    
  • Analysis: Plot % Inhibition vs. Concentration to determine IC50.

Safety Assay: Direct Peptide Reactivity Assay (DPRA)

Objective: Confirm electrophilic reactivity (allergen potential) before biological testing.

Rationale: Before testing on cells, you must quantify the haptenation rate. High reactivity here correlates with high sensitization risk.

Protocol:

  • Peptides: Synthetic peptides containing Cysteine (C-peptide) or Lysine (K-peptide).

  • Incubation: Incubate Chloratranol with peptides (1:10 and 1:50 molar ratios) in acetonitrile/buffer for 24 hours.

  • Analysis: HPLC-UV. Measure the depletion of the unreacted peptide peak.

  • Threshold: >13.6% average depletion indicates a sensitizer. (Chloratranol typically shows near 100% depletion of Lysine peptides).

Part 4: Strategic Recommendations for Drug Development

Do not develop Chloratranol as a topical antioxidant. The risk-benefit ratio is unacceptable due to the high prevalence of oakmoss sensitization in the general population.

Instead, use Chloratranol as a Lead Scaffold:

  • Aldehyde Reduction: Reduce the aldehyde group (-CHO) to an alcohol (-CH₂OH). This yields Chloroatranol alcohol .

    • Hypothesis: This removes the Schiff-base forming capability (reducing allergenicity) while retaining the phenolic antioxidant core.

  • Masking: Create a pro-drug by glycosylating the phenolic hydroxyls or forming an acetal at the aldehyde, which releases the active antioxidant only under specific metabolic conditions (e.g., intracellular esterase activity).

Comparative Data Summary (Theoretical)
CompoundAntioxidant Power (DPPH)Allergenicity (LLNA/DPRA)Development Status
Chloroatranorin ModerateLow (Pro-hapten)Precursor
Chloratranol High Extreme Toxic Lead
Atranol HighHighToxic Lead
Trolox (Control) HighNoneStandard

References

  • Bernard, G., et al. (2003).[3] Contact allergy to oak moss: search for sensitizing molecules using combined bioassay-guided chemical fractionation, GC-MS and structure-activity relationship analysis.[4] Archives of Dermatological Research.[4]

  • Johansen, J. D., et al. (2006). Chloroatranol, an extremely potent allergen hidden in perfumes: A dose-response elicitation study.[4][8][9][11] Contact Dermatitis.[5][6][8][9]

  • Scientific Committee on Consumer Products (SCCP). (2004). Opinion on Atranol and Chloroatranol present in natural extracts.[4][5][6][8][9][11][12] European Commission.

  • Mowitz, M., et al. (2013). Reduced content of chloroatranol and atranol in oak moss absolute significantly reduces the elicitation potential.[9] Contact Dermatitis.[5][6][8][9]

  • PubChem. (n.d.). Compound Summary: 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloroatranol).[1][2] National Library of Medicine.

Sources

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloroatranol): A Technical Monograph on Identification, Genesis, and Allergenic Mitigation in Lichen Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroatranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a critical degradation product found in the commercially valuable lichen extract Oakmoss Absolute (Evernia prunastri). While Oakmoss is a cornerstone of the chypre and fougère fragrance families, Chloroatranol has been identified as one of the most potent contact allergens known to dermatological science.

This monograph provides a comprehensive technical analysis for researchers and drug development professionals. It details the molecule's spontaneous genesis from depside precursors during solvent extraction, its mechanism of haptenization via Schiff base formation, and the modern remediation protocols required to meet strict IFRA and EU regulatory standards.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Chloroatranol is a chlorinated resorcinol derivative. Its structural uniqueness lies in the specific chlorination at the C3 position, which significantly enhances its electrophilicity and, consequently, its reactivity with skin proteins compared to its non-chlorinated analog, Atranol.

PropertyData
Common Name Chloroatranol
IUPAC Name 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
CAS Registry Number 57074-21-2
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Physical State Crystalline Solid (off-white to pale yellow)
Solubility Soluble in Ethanol, Methanol, Diethyl Ether; Poorly soluble in water
Precursor Chloroatranorin (Depside)

Genesis & Occurrence: The Depside Degradation Pathway

Chloroatranol is not a primary metabolite of the living lichen thallus. Instead, it is an artifact of processing. It is generated through the solvolytic cleavage of Chloroatranorin , a depside abundantly present in the cortex of Evernia prunastri and Pseudevernia furfuracea (Treemoss).

Mechanism of Formation

During the production of "Absolute" (the alcohol-soluble fraction of the lichen wax), the lichen concrete is typically heated with ethanol. This thermal stress, often catalyzed by the natural acidity of lichen acids, triggers the hydrolysis or transesterification of the depside ester bond.

Pathway Visualization: The following diagram illustrates the cleavage of Chloroatranorin into Chloroatranol and Methyl


-orcinol carboxylate.

Biosynthesis Chloroatranorin Chloroatranorin (Primary Depside) Process Processing Condition: Ethanol/Heat/Acid Chloroatranorin->Process Extraction Chloroatranol Chloroatranol (Allergen) Process->Chloroatranol Hydrolysis/Transesterification Byproduct Methyl β-orcinol carboxylate (Odorant) Process->Byproduct Cleavage

Figure 1: Genesis of Chloroatranol via solvolytic cleavage of the depside bond in Chloroatranorin.[1]

Toxicological Profile: Mechanism of Allergenicity

Chloroatranol acts as a hapten . On its own, it is too small to induce an immune response. However, its aldehyde functionality is highly reactive toward nucleophilic amino acid residues in skin proteins (specifically the


-amino group of Lysine).
The Schiff Base Reaction

The primary mechanism of sensitization is the formation of a stable Schiff base (imine) adduct with carrier proteins (e.g., Human Serum Albumin or keratin). The chlorine substituent at the C3 position exerts an electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon and making Chloroatranol a more potent allergen than Atranol.

Haptenization Pathway:

Allergenicity Chloroatranol Chloroatranol (Electrophilic Hapten) Intermediate Carbinolamine Intermediate Chloroatranol->Intermediate Nucleophilic Attack Protein Skin Protein (Lysine Residue -NH2) Protein->Intermediate SchiffBase Schiff Base Adduct (Immunogenic Complex) Intermediate->SchiffBase Dehydration (-H2O) ImmuneResponse T-Cell Activation (Contact Dermatitis) SchiffBase->ImmuneResponse Antigen Presentation

Figure 2: Mechanism of haptenization via Schiff base formation with skin proteins.

Analytical Protocols

Accurate quantification is essential due to the low regulatory thresholds (<100 ppm).

A. LC-MS/MS Quantification (Preferred Method)

Liquid Chromatography-Tandem Mass Spectrometry offers the sensitivity required for trace analysis.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Negative Mode (Phenolic protons ionize well).

  • MRM Transitions:

    • Precursor: m/z 185 [M-H]⁻

    • Quantifier Ion: m/z 157 (Loss of CO)

    • Qualifier Ion: m/z 121 (Loss of CO + HCl)

B. GC-MS Analysis

Gas Chromatography is viable but often requires derivatization (silylation) to improve volatility and peak shape of the phenolic aldehyde.

  • Derivatization: BSTFA + 1% TMCS (60°C for 30 min).

  • Target: Trimethylsilyl (TMS) derivative of Chloroatranol.

  • Column: DB-5MS or equivalent non-polar capillary column.

Isolation & Remediation Strategies

To maintain the olfactory profile of Oakmoss while removing the allergen, two primary remediation strategies are employed in the industry.

Strategy 1: Molecular Distillation

A physical separation method based on boiling point differences under high vacuum.

  • Process: The absolute is passed through a wiped-film evaporator.

  • Outcome: Chloroatranol (more volatile) is distilled off, leaving the heavier, odor-active resinoids behind.

  • Pros/Cons: Effective but can result in the loss of some desirable top notes.

Strategy 2: Enzymatic Treatment (Bio-Remediation)

A targeted approach using enzymes to degrade the aldehyde or prevent its formation.

  • Process: Incubating the extract with specific oxidoreductases or using catalytic hydrogenation to reduce the aldehyde to an alcohol (Chloroatranol

    
     Chloroatranol alcohol), which has significantly lower allergenicity.
    
  • Outcome: "Low-atranol" Oakmoss with intact olfactory profile.

Reference Standard Preparation

For analytical validation, a reference standard of Chloroatranol can be prepared via the controlled degradation of Chloroatranorin.

Protocol:

  • Extraction: Extract Evernia prunastri thallus with Acetone (cold) to isolate Chloroatranorin.

  • Purification: Recrystallize Chloroatranorin from benzene/ethanol.

  • Hydrolysis: Reflux pure Chloroatranorin in Methanol with 5% KOH for 2 hours.

  • Workup: Acidify with dilute HCl, extract into Ethyl Acetate.

  • Separation: The mixture will contain Chloroatranol and Methyl

    
    -orcinol carboxylate. Separate via Silica Gel Column Chromatography (Eluent: Hexane:Ethyl Acetate 8:2).
    
  • Validation: Confirm structure via ¹H NMR (Aldehyde peak at ~10.2 ppm, singlet).

Regulatory Landscape[7][8]

The regulatory status of Chloroatranol is stringent due to its high sensitization potential.

AuthorityRegulationLimit/Status
IFRA Standard (49th Amendment)Prohibited as an added ingredient. In Oakmoss extracts, Chloroatranol must be < 100 ppm .[2]
EU Cosmetics Reg Annex IIITechnically banned from use in cosmetic products except as a technically unavoidable trace.

Compliance Note: Manufacturers of fragrance compounds must use "Low-Atranol" Oakmoss grades (remediated) to ensure finished products do not elicit reactions in sensitized individuals.

References

  • Johansen, J. D., et al. (2003). "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study."[3][4] Contact Dermatitis.[3][5] Link

  • Rastogi, S. C., et al. (2004). "Content of oak moss allergens atranol and chloroatranol in perfumes and similar products."[4] Contact Dermatitis.[3][5] Link

  • European Commission. (2004). "SCCP Opinion on Atranol and Chloroatranol present in natural extracts." Scientific Committee on Consumer Products. Link

  • Mugabo, P., et al. (2018). "Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a Low-Atranol Oakmoss Absolute." Molecules. Link

  • International Fragrance Association (IFRA). "Standards regarding Oakmoss Extracts." IFRA Standards Library.[2] Link

Sources

Technical Guide: Chloroatranol – Biosynthesis, Toxicology, and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroatranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) represents a critical intersection between fungal secondary metabolism and immunotoxicology. Historically valued as a degradation product contributing to the earthy, woody olfactory profile of Oakmoss (Evernia prunastri) and Treemoss (Pseudevernia furfuracea), it is now classified as one of the most potent contact allergens in the fragrance industry.

This guide provides a rigorous technical analysis of chloroatranol, moving beyond surface-level descriptions to explore its biosynthetic origin within the lichen mycobiont, its haptenization mechanism via Schiff base formation, and the validated LC-MS/MS protocols required for its trace-level detection (<100 ppm) in compliance with IFRA Standards and EU regulations.

Part 1: Chemical Identity & Biosynthetic Origin

The Mycobiont Connection

While often loosely categorized as a "lichen metabolite," chloroatranol is strictly a product of the mycobiont (the fungal partner) within the lichen symbiosis. It does not occur via a direct biosynthetic gene cluster (BGC) output but rather as a downstream degradation product of depsides.

Biosynthetic Pathway: From Depside to Aldehyde

The precursor, Chloroatranorin , is synthesized via the acetyl-polymalonyl pathway mediated by non-reducing polyketide synthases (NR-PKS). The transition to chloroatranol is an abiotic or enzymatic hydrolysis and oxidation process, often accelerated during the preparation of "Absolutes" (solvent extraction).

Key Chemical Transformation:

  • Precursor Assembly: Two units of hematommic acid/orsellinic acid derivatives are esterified to form the depside Chloroatranorin .

  • Degradation: Hydrolysis of the ester bond releases the mono-aryl units.

  • Oxidation: The resulting fragments degrade into the aldehyde Chloroatranol .

Physicochemical Profile
PropertyDataRelevance
IUPAC Name 3-chloro-2,6-dihydroxy-4-methylbenzaldehydeChemical Reference
CAS Number 57074-21-2Regulatory ID
Molecular Weight 186.59 g/mol Mass Spec Target (Precursor Ion)
LogP ~2.5Lipophilicity aids skin penetration
pKa ~6.8 (Phenolic OH)Ionization state in LC mobile phase
Visualization: Biosynthetic Degradation Pathway

Biosynthesis Acetyl Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (NR-PKS) Acetyl->PKS Depside Chloroatranorin (Depside Precursor) PKS->Depside Esterification Hydrolysis Hydrolysis/Oxidation (Processing/Aging) Depside->Hydrolysis Chloroatranol Chloroatranol (Sensitizing Aldehyde) Hydrolysis->Chloroatranol Major Pathway Atranol Atranol (Non-chlorinated Analog) Hydrolysis->Atranol Minor Pathway

Figure 1: Pathway illustrating the degradation of the depside Chloroatranorin into the sensitizer Chloroatranol.

Part 2: Toxicological Mechanism (The "Why")

The "Pre-Hapten" vs. Direct Hapten Debate

Chloroatranol acts as a direct hapten due to its reactive aldehyde moiety. Unlike pro-haptens that require metabolic activation, chloroatranol possesses intrinsic electrophilicity.

Mechanism of Action: Schiff Base Formation

The high potency of chloroatranol (EC3 values < 0.2%) is driven by its ability to covalently bind to skin proteins (specifically nucleophilic amino acid residues) without prior activation.

  • Target:

    
    -amino groups of Lysine  residues on skin proteins (e.g., serum albumin, keratin).
    
  • Reaction: The carbonyl carbon of the aldehyde attacks the nucleophilic nitrogen of the lysine.

  • Result: Formation of a Schiff Base (Imine) adduct. This protein-hapten complex is processed by Langerhans cells, presented to T-cells, and induces the sensitization phase of Allergic Contact Dermatitis (ACD).

Critical Insight: The chlorine substitution at the C3 position increases the electrophilicity of the carbonyl group compared to Atranol, explaining why Chloroatranol is significantly more potent (eliciting reactions at ppb levels).

Regulatory Status (Grounding)
  • IFRA Standards (49th Amendment): Restricted in Oakmoss Extracts.[1][2] The extract must not contain more than 100 ppm of Chloroatranol and Atranol combined.[1][2][3]

  • EU Cosmetics Regulation: Prohibited as a deliberate ingredient; technically restricted via the ban on "unsafe" extracts (Regulation 2017/1410).

Part 3: Analytical Quantification Protocol

Method Selection: LC-MS/MS vs. GC-MS

Expert Recommendation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard for accurate quantification.

  • Why NOT GC-MS? Chloroatranorin (the precursor) is thermally unstable. In a heated GC injector port, residual precursor can degrade in situ into chloroatranol, leading to false positive high readings.

  • Why LC-MS/MS? It operates at lower temperatures and uses Electrospray Ionization (ESI), preserving the native speciation of the sample.

Validated Protocol: LC-ESI-MS/MS (Negative Mode)

This protocol is designed to achieve a Limit of Quantification (LOQ) of < 0.5 mg/kg (ppm) in complex fragrance matrices.

A. Sample Preparation
  • Extraction: Weigh 1.0 g of fragrance concentrate or absolute.

  • Dilution: Dissolve in 10 mL of Ethanol/Water (80:20 v/v).

  • Internal Standard: Spike with deuterated analog (

    
    -Chloroatranol) to correct for matrix suppression.
    
  • Filtration: Filter through 0.22

    
    m PTFE membrane (removes particulate matter that clogs UHPLC columns).
    
B. Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: 90% B (Wash)

    • 8.1 min: Re-equilibrate to 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (ESI-)

Chloroatranol ionizes best in Negative Mode due to the phenolic hydroxyl groups.

CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Chloroatranol 185.0 [M-H]⁻149.0 (Loss of HCl)121.0 20
Atranol 151.0 [M-H]⁻123.0107.018
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Matrix (Oakmoss Absolute) Prep Dilution & SPIKE (Internal Std) Sample->Prep Extraction LC UHPLC Separation (C18 Column, Avoid Heat) Prep->LC Injection Ionization ESI Negative Mode (m/z 185 -> 149) LC->Ionization Elution Data Quantification (< 100 ppm Limit) Ionization->Data MRM Analysis

Figure 2: LC-MS/MS workflow prioritizing thermal stability to prevent precursor degradation artifacts.

Part 4: Remediation & Industrial Processing

To maintain the use of Oakmoss in fine fragrance while complying with the EU ban on chloroatranol, the industry employs "Low-Atranol" processing .

  • Molecular Distillation: Utilizing high-vacuum, short-path distillation to separate the volatile aldehydes (chloroatranol) from the heavier odorous resinoids.

  • Selective Adsorption: Passing the extract through specific resin beds (e.g., microporous polymers) that selectively trap the aldehyde functionality while allowing the depsides and esters (responsible for the mossy scent) to pass.

Validation Check: Every batch of "Low-Atranol" Oakmoss must be certified via the LC-MS/MS protocol described above to ensure Chloroatranol content is < 100 ppm (often targeting < 25 ppm for safety margins).

References

  • Johansen, J. D., et al. (2006). "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study."[4] Contact Dermatitis.[5][6][7] Link

  • Scientific Committee on Consumer Safety (SCCS). (2004). "Opinion on Atranol and Chloroatranol present in natural extracts."[1][2][3][5][6][8][9][10][11] European Commission.[2] Link

  • International Fragrance Association (IFRA). "IFRA Standards Library - 49th Amendment: Oakmoss Extracts." Link

  • Bossi, R., et al. (2004). "Determination of atranol and chloroatranol in perfumes using LC-MS-MS." Journal of Separation Science. Link

  • European Commission. (2017).[2] "Regulation (EU) 2017/1410 amending Annexes II and III to Regulation (EC) No 1223/2009." Link

Sources

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde degradation products

Author: BenchChem Technical Support Team. Date: February 2026

(3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde)

Executive Summary

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde , commonly known as Chloroatranol , is a chlorinated mono-aldehyde derivative of β-orcinol.[1][2][3] Historically identified as a degradation product of chloroatranorin in Oakmoss (Evernia prunastri) absolute, it is now recognized as one of the most potent contact allergens in cosmetic chemistry.

This technical guide details the degradation profile of Chloroatranol, focusing on its oxidative instability, photolytic dechlorination, and haptenization pathways. Understanding these pathways is critical for researchers in dermatology, toxicology, and analytical chemistry to differentiate between the parent molecule and its transformation products (TPs) in complex matrices.

Chemical Identity and Physicochemical Context[2][4][5][6][7][8]

Chloroatranol is structurally characterized by a benzaldehyde core flanked by two hydroxyl groups and a chlorine atom.[2] This substitution pattern creates a "push-pull" electronic system that dictates its reactivity and degradation.

ParameterData
IUPAC Name 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
Common Name Chloroatranol
CAS Number 57074-21-2
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
pKa (Predicted) ~7.0 (Phenolic -OH), making it sensitive to pH-dependent degradation
Key Reactivity Aldehyde oxidation, Nucleophilic attack (Schiff base formation), Aryl-halide photolysis
Mechanistic Degradation Pathways[10]

The degradation of Chloroatranol is not a single linear event but a branched cascade dependent on environmental stressors (UV, Oxygen, Nucleophiles).

Pathway A: Oxidative Degradation (Aerobic)

The most thermodynamically favored degradation pathway in formulation is the oxidation of the aldehyde moiety to a carboxylic acid.

  • Mechanism: Radical autoxidation or enzymatic oxidation.

  • Primary Product: 3-Chloro-2,6-dihydroxy-4-methylbenzoic acid (Chloroatranolic Acid).

  • Significance: This acid is more polar than the parent aldehyde and will elute earlier in Reverse-Phase LC.

Pathway B: Photolytic Dechlorination (UV-Induced)

Under UV irradiation (specifically UVB/UVA ranges common in stability testing), the aryl-chlorine bond is susceptible to homolytic cleavage.

  • Mechanism: Photo-induced homolysis of the C-Cl bond followed by hydrogen abstraction from the solvent.

  • Primary Product: Atranol (2,6-dihydroxy-4-methylbenzaldehyde).

  • Significance: Atranol is also a sensitizer, meaning photodegradation does not necessarily detoxify the sample; it converts one allergen into another.

Pathway C: Haptenization (Biological "Degradation")

In toxicological contexts (drug development/dermatology), the "loss" of Chloroatranol is often due to covalent binding with proteins.

  • Mechanism: Schiff base formation. The electrophilic carbonyl carbon is attacked by nucleophilic

    
    -amino groups of lysine residues in skin proteins.
    
  • Primary Product: Protein-Conjugated Imines (Haptens).

  • Significance: This is the mechanism of action for allergic contact dermatitis (ACD).

Visualization: Degradation & Reaction Cascade

The following diagram maps the transformation logic.

Chloroatranol_Degradation Figure 1: Primary degradation and reaction pathways of Chloroatranol. Parent Chloroatranol (C8H7ClO3) Acid Chloroatranolic Acid (Oxidation Product) Parent->Acid [O] / Air Oxidation (Aldehyde -> COOH) Atranol Atranol (Dechlorination Product) Parent->Atranol hν (UV) / Solvent H-abstraction (C-Cl Cleavage) Adduct Schiff Base Conjugate (Protein Adduct) Parent->Adduct + R-NH2 (Lysine) (Nucleophilic Attack)

Figure 1: Primary degradation and reaction pathways of Chloroatranol.

Analytical Methodology: Detection of Parent & Products[8][11][12]

To validate the presence of these degradation products, a self-validating analytical workflow is required. Because Chloroatranol contains polar hydroxyl groups, Gas Chromatography (GC) requires derivatization, whereas Liquid Chromatography (LC) can often analyze the native form.

Validated Workflow: GC-MS Profiling

This protocol ensures the detection of both the parent and the oxidized acid form (which would otherwise not fly on GC).

  • Sample Preparation: Dissolve 10 mg of residue in 1 mL Ethyl Acetate.

  • Derivatization (Silylation):

    • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 70°C for 30 minutes.

    • Rationale: This caps the -OH and -COOH groups with TMS (Trimethylsilyl), making them volatile and preventing thermal degradation in the injector port.

  • GC-MS Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS).

    • Carrier Gas: Helium at 1 mL/min constant flow.

    • Temp Program: 70°C (1 min) → 10°C/min → 280°C (hold 5 min).

  • Target Ions (SIM Mode):

AnalyteDerivativeKey Fragment Ions (m/z)
Chloroatranol Di-TMS330 (M+), 315 (M-15), 73 (TMS)
Atranol Di-TMS296 (M+), 281 (M-15)
Chloroatranolic Acid Tri-TMS418 (M+), 403 (M-15)
Visualization: Analytical Logic

Analytical_Workflow Figure 2: Derivatization workflow for GC-MS analysis of Chloroatranol degradation. Sample Sample Matrix (Oakmoss/Formulation) Extract Extraction (Ethyl Acetate) Sample->Extract Deriv Derivatization (BSTFA/TMCS, 70°C) Extract->Deriv Caps -OH/-COOH GCMS GC-MS Analysis (DB-5MS Column) Deriv->GCMS Volatile TMS-Esters Data Data Interpretation (M+ Shifts) GCMS->Data

Figure 2: Derivatization workflow for GC-MS analysis of Chloroatranol degradation.

Toxicology & Safety Implications

The degradation of Chloroatranol is of high regulatory interest because the molecule itself is a banned substance in many jurisdictions (EU Cosmetic Regulation) due to its sensitization potency.

  • Potency: Chloroatranol is an "extreme" sensitizer (EC3 value < 0.2%).

  • The "Dechlorination" Risk: While photodegradation removes the chlorine to form Atranol , Atranol itself is also a banned strong sensitizer. Therefore, UV exposure does not "safe" the molecule; it merely shifts the allergenic profile.

  • Regulatory Limit: The European Commission Scientific Committee on Consumer Safety (SCCS) has recommended that neither Atranol nor Chloroatranol be present in cosmetic products (technically < 100 ppm in raw material, effectively zero in final product).

References
  • National Institute of Standards and Technology (NIST). (2023). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde - Gas Chromatography Data.[3] NIST Chemistry WebBook, SRD 69.[3] Link

  • Scientific Committee on Consumer Products (SCCP). (2004).[4] Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[4][5] SCCP/0847/04. European Commission. Link

  • Johansen, J. D., et al. (2006). Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study. Contact Dermatitis, 55(5), 279–284. Link

  • Bossi, R., et al. (2004). Determination of atranol and chloroatranol in perfumes using capillary gas chromatography-mass spectrometry. Journal of Separation Science. Link

Sources

Thermostability Profile and Remediation Strategies for Chloroatranol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Correction

Note on Nomenclature: This guide addresses Chloroatranol (CAS: 57074-21-2).[1] "Chloratranol" is a common industry colloquialism or orthographic variant referring to this specific chlorinated aldehyde.

Chloroatranol is a potent contact allergen found in Oakmoss absolute (Evernia prunastri).[2][3][4][5][6][7] Unlike thermally labile compounds that degrade harmlessly under heat, Chloroatranol exhibits high thermostability in the context of fragrance processing. It is, in fact, a product of thermal degradation: it accumulates during the solvothermal processing of lichen depsides (specifically chloroatranorin).

This guide details the thermodynamic behavior of Chloroatranol, its formation kinetics, and the chemical remediation protocols required to eliminate it from fragrance matrices to meet IFRA (International Fragrance Association) and EU regulatory standards.

Physicochemical & Thermodynamic Profile

Chloroatranol possesses a robust aromatic aldehyde structure that resists standard thermal decomposition temperatures used in cosmetic manufacturing (


). Its persistence is driven by the stability of the benzene ring and the intramolecular hydrogen bonding between the hydroxyl groups and the aldehyde carbonyl, which "locks" the molecule in a stable conformation.
Key Properties Table
PropertyValue / CharacteristicRelevance to Stability
Molecular Formula

Low molecular weight facilitates volatility.
Melting Point

Solid at room temperature; stable in hot solvent extraction.
Boiling Point

(Predicted)
Survives steam distillation; co-distills with essential oils.
Reactivity Electrophilic AldehydeForms Schiff bases with skin proteins (haptenization).
Thermal Origin Hydrolysis/DecarboxylationFormed from Chloroatranorin at

.
The Thermal Paradox

While Chloroatranol is thermally stable, its precursors are not. The industry challenge is that the heat applied to extract the fragrance (solvent extraction or steam distillation) catalyzes the degradation of the parent molecule Chloroatranorin into Chloroatranol.

  • Mechanism: Chloroatranorin

    
     Methyl 
    
    
    
    -orcinol carboxylate + Chloroatranol .
  • Implication: You cannot "cook out" Chloroatranol; heating the matrix only generates more of it until the precursor is exhausted.

Experimental Protocols: Detection & Remediation

To manage Chloroatranol, one must employ Chemical Derivatization or Catalytic Reduction , as thermal exclusion is impossible.

Protocol A: High-Sensitivity Quantification (GC-MS)

Objective: To quantify Chloroatranol at trace levels (ppm/ppb) using negative chemical ionization (NCI) after derivatization.

Reagents:

  • Pentafluorobenzyl hydroxylamine (PFBHA)

  • Internal Standard:

    
    -Terpineol or deuterated Chloroatranol (if available).
    

Workflow:

  • Sample Prep: Dilute 100 mg of Oakmoss Absolute in 1 mL Ethanol.

  • Derivatization: Add 100

    
    L of PFBHA solution (20 mg/mL in water). Incubate at 60°C for 30 minutes .
    
    • Causality: The aldehyde group of Chloroatranol is polar and thermally active. PFBHA converts it into an oxime, stabilizing it for the gas phase and adding electronegative fluorine atoms for ultra-sensitive NCI detection.

  • Extraction: Extract the derivative with 1 mL Cyclohexane.

  • Analysis: Inject 1

    
    L into GC-MS (SIM mode). Monitor ions specific to the PFBHA derivative.
    
Protocol B: Remediation via Catalytic Hydrogenation

Objective: To chemically reduce the allergenic aldehyde group to a non-sensitizing alcohol, maintaining the olfactory profile.

System: Heterogeneous Catalysis (Pd/C) Safety: Hydrogen gas is highly flammable. Use a rated pressure vessel.

  • Solvation: Dissolve 10g Oakmoss Absolute in 100mL Ethyl Acetate.

  • Catalyst Loading: Add 5% w/w Palladium on Carbon (Pd/C).

  • Reaction: Pressurize reactor to 5 bar

    
    . Stir at 25°C  for 4 hours.
    
    • Thermostability Note: Do not heat. Heating risks hydrogenolysis of other fragrance esters. The aldehyde reduction is kinetically favored at room temperature with Pd.

  • Filtration: Filter over Celite to remove the catalyst.

  • Evaporation: Remove solvent under reduced pressure (

    
    ).
    
  • Validation: Run Protocol A. Target reduction:

    
    .
    

Mechanistic Visualization

Diagram 1: Thermal Formation & Chemical Remediation Pathway

This diagram illustrates how Chloroatranol is formed via thermal stress and how it is remediated via hydrogenation.

Chloroatranol_Pathway Precursor Chloroatranorin (Precursor in Lichen) Heat Thermal Stress (Extraction/Distillation) Precursor->Heat Hydrolysis Target Chloroatranol (Allergenic Aldehyde) Heat->Target Degradation Byproduct Methyl $beta$-orcinol carboxylate Heat->Byproduct Remediation Catalytic Hydrogenation (Pd/C + H2) Target->Remediation Remediation Step SafeProduct Chloroatranol Alcohol (Reduced/Hypoallergenic) Remediation->SafeProduct Reduction

Caption: Figure 1.[8] Thermal degradation of Chloroatranorin yields Chloroatranol, which is subsequently neutralized via catalytic hydrogenation.

Diagram 2: Analytical & Remediation Workflow

A self-validating loop for ensuring regulatory compliance.

Workflow Start Raw Oakmoss Extract Test1 Quantification (Protocol A) GC-MS (PFBHA) Start->Test1 Decision Chloroatranol > 100 ppm? Test1->Decision Process Hydrogenation (Protocol B) Selective Aldehyde Reduction Decision->Process Yes (High Risk) Final IFRA Compliant Material Decision->Final No (Safe) Test2 Validation (Protocol A) Re-Analysis Process->Test2 Test2->Decision Loop until compliant

Caption: Figure 2. Iterative remediation workflow ensuring Chloroatranol levels drop below sensitizing thresholds.

References

  • European Commission. (2004).[3] Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[3][9] Scientific Committee on Consumer Products (SCCP). [Link]

  • Joulain, D., & Tabacchi, R. (2009).[8] Lichen extracts as raw materials in perfumery.[3][6][8][9] Part 1: Oakmoss. Flavour and Fragrance Journal, 24(2), 49-61. [Link]

  • Rastogi, S. C., et al. (2004).[3] Content of oak moss allergens atranol and chloroatranol in perfumes and similar products.[1][2][3][4][5][6][7][8][9] Contact Dermatitis, 50(6), 367-370.[3] [Link]

  • Mowitz, M., et al. (2013). Usage tests of oak moss absolutes containing high and low levels of atranol and chloroatranol.[1][2][3][4][5][6][7][8][9][10] Contact Dermatitis, 69(6), 342-349. [Link]

Sources

Technical Guide: Safe Handling and Containment of 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol)

[1][2]

Executive Summary

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (CAS: 57074-21-2), often referred to as Chloratranol , is a chlorinated resorcinol derivative and a key metabolite found in lichens (Evernia prunastri) and oak moss absolute.[1][2][3][4][5] While valuable as a synthetic intermediate for bioactive scaffolds (e.g., ascochlorin analogs), it presents a specific and significant occupational hazard: Type IV Hypersensitivity .[1][2]

Recent toxicological assessments identify Chloratranol as a potent contact allergen , capable of eliciting dermatitis at concentrations as low as 5 ppm in sensitized individuals.[1][2] This guide moves beyond generic safety advice, establishing a Zero-Contact Protocol for handling, storage, and experimental manipulation.

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7]

Understanding the physical state is critical for predicting exposure routes (dust vs. vapor).[1][2]

PropertySpecificationOperational Implication
CAS Number 57074-21-2Unique identifier for inventory tracking.[1][2][5]
Synonyms Chloratranol; Chloroatranol; 3-Chloro-beta-orcinol aldehydeUsed in literature search and labeling.[1][2]
Molecular Formula C₈H₇ClO₃ (MW: 186.59 g/mol )Precursor for stoichiometry calculations.[1][2]
Physical State Pale yellow to yellow solid (crystalline)High Dust Hazard .[1][2] Electrostatic potential.
Melting Point >141.5°C (decomposition)Avoid high-temp drying; vacuum dry preferred.[1][2]
Solubility DMSO (Good), Methanol (Moderate), Water (Poor)Use DMSO for stock solutions to reduce volatility.[1][2]
Acidity (pKa) ~6.60 (Predicted, Phenolic OH)Corrosive to mucous membranes; reacts with bases.[1][2]

Hazard Identification & Toxicology (GHS)

The primary risk is not acute lethality, but immunological sensitization .[1][2]

Core Hazards[1][2][8]
  • H317 (Category 1): May cause an allergic skin reaction.[1][2][6] Critical Alert: High potency.[2]

  • H315/H319: Causes skin and serious eye irritation.[1][2][7][8]

  • H335: May cause respiratory irritation.[1][2][6][7]

The Sensitization Mechanism

Chloratranol acts as a hapten .[1][2] The aldehyde moiety (electrophile) can form Schiff bases with lysine residues on skin proteins, while the electron-deficient aromatic ring (due to Chlorine) facilitates nucleophilic attack.[1][2] This protein-hapten conjugate triggers the T-cell mediated immune response.[1][2]

Scientist's Note: Once a researcher is sensitized to Chloratranol, they may cross-react to Atranol and other resorcinol-based lichen acids, potentially ending their ability to work with this entire class of compounds.[1][2]

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

We employ a "Barrier Hierarchy" to prevent sensitization.

Diagram 1: Exposure Control Decision Tree

This logic flow dictates the required protection level based on the operation.[1][2]

SafetyProtocolStartOperation TypeSolidHandlingHandling Solid(Weighing/Transfer)Start->SolidHandlingSolutionHandlingHandling Solution(<100 mM)Start->SolutionHandlingClosedSystemClosed Reaction(Stirring/Reflux)Start->ClosedSystemIsoHoodREQUIRED: Powder Containment Hoodor Glove BoxSolidHandling->IsoHoodHigh Dust RiskFumeHoodStandard Chemical Fume Hood(Sash < 18 inches)SolutionHandling->FumeHoodVapor/Splash RiskClosedSystem->FumeHoodPPE_HighPPE: Double Nitrile Gloves,Lab Coat + Tyvek Sleeves,N95/P100 if open sashIsoHood->PPE_HighPPE_MedPPE: Single Nitrile Gloves,Lab Coat, Safety GlassesFumeHood->PPE_Med

Caption: Decision matrix for selecting engineering controls based on the physical state of Chloratranol.

Experimental Protocol: Safe Solubilization & Purification

Objective: To purify crude Chloratranol (e.g., from a chlorination reaction) and prepare a stable stock solution without generating airborne dust.

Context: Recrystallization is the standard purification method, but open-air filtration is prohibited due to H317 risks.[1][2]

Protocol: Closed-Loop Recrystallization[1][2]
  • Dissolution (In Fume Hood):

    • Place crude solid (e.g., 500 mg) in a round-bottom flask (RBF).

    • Add minimal hot solvent (typically Ethanol/Water or Methanol/Water mix).[1][2]

    • Expert Tip: Do not use a beaker.[1][2] Use an RBF with a reflux condenser to contain vapors.[1][2]

  • Filtration (The Danger Zone):

    • Avoid: Open Buchner funnel filtration.

    • Use: A Schlenk line frit or a syringe filter for small scales.[1][2]

    • If vacuum filtration is necessary, it must be done inside a certified fume hood with a catch pan underneath.[1][2]

  • Drying:

    • Never air-dry the crystals on open filter paper.[1][2]

    • Transfer damp crystals immediately to a pre-weighed vial or flask.[1][2]

    • Dry under high vacuum (Schlenk line) to remove solvent.[1][2]

  • Stock Solution Preparation (Dust Control):

    • Once dry, do not scrape the solid out.[1][2]

    • Add the calculated volume of DMSO directly to the drying flask to create a stock solution (e.g., 100 mM).[1][2]

    • Sonicate to dissolve.[1][2]

    • Validation: Aliquot this solution for future use. Handling liquids eliminates the dust inhalation risk.[1][2]

Storage and Stability

  • Atmosphere: Store under Argon or Nitrogen.[1][2] Phenolic aldehydes oxidize to quinones (darkening of color) upon air exposure.[1][2]

  • Temperature: 2–8°C (Refrigerator).

  • Container: Amber glass vials (light sensitive).

  • Labeling: Must include a secondary label: "WARNING: POTENT SENSITIZER." [1][2]

Emergency Response Procedures

In the event of exposure, immediate action is required to prevent sensitization induction.[1][2]

Diagram 2: Decontamination Workflow

Standard washing is often insufficient for lipophilic allergens.[1][2]

EmergencyResponseExposureSkin ContactConfirmed/SuspectedRemove1. Remove ContaminatedClothing/GlovesExposure->RemoveWash12. Wash with PEG-400or Soap/Water (5 min)Remove->Wash1Do NOT use organic solvents(Ethanol/Acetone)Wash23. Rinse with Water(15 min)Wash1->Wash2Medical4. Seek MedicalEvaluationWash2->MedicalReport5. Report Incident(Sensitization Log)Medical->Report

Caption: Emergency decontamination workflow. Note: Organic solvents (acetone/ethanol) are contraindicated as they enhance skin penetration.[1][2]

Waste Disposal

  • Segregation: Do not mix with general organic waste if possible.[1][2] Segregate as "Hazardous: Sensitizer."[1][2]

  • Deactivation: For spills, treat with a dilute nucleophile (e.g., aqueous sodium bisulfite) to form the bisulfite adduct of the aldehyde, rendering it more water-soluble and less volatile before cleaning, though incineration is the ultimate disposal method.[1][2]

  • Compliance: Dispose of via a licensed hazardous waste contractor in accordance with local (e.g., EPA, ECHA) regulations.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 6426722, 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. Retrieved January 29, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). (2025).[1][2] C&L Inventory: 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde. Retrieved January 29, 2026, from [Link][1][2]

  • NIST Mass Spectrometry Data Center. (2023).[1][2] 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde Gas Chromatography Data. Retrieved January 29, 2026, from [Link][1][2]

  • Stojanovic, G., et al. (2011).[1][2][9] Lichen metabolites and their allergenic potential. (Contextual citation for Chloratranol in Oak Moss). Retrieved January 29, 2026, from [Link][1][2]

Methodological & Application

Application Note: Trace Quantification of Chloratranol in Cosmetic Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2]

Chloratranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a potent contact allergen naturally occurring in oak moss (Evernia prunastri) and tree moss (Pseudevernia furfuracea) extracts. While historically valued in perfumery for their earthy fixative properties, these extracts are now heavily regulated.

The Regulatory Imperative: Under Commission Regulation (EU) 2017/1410 , the use of Chloratranol (and its analog Atranol) is prohibited in cosmetic products placed on the EU market.[1][2][3] While "technically unavoidable" traces are tolerated under Good Manufacturing Practice (GMP), the industry standard for compliance requires detection limits in the low parts-per-billion (ppb) range.

Methodological Choice: Standard HPLC-UV/DAD lacks the selectivity and sensitivity required to detect trace Chloratranol (<100 ppb) in complex cosmetic matrices (lotions, creams) rich in lipids and emulsifiers. Therefore, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode .[4] This approach ensures regulatory compliance through superior signal-to-noise ratios and definitive structural identification.

Scientific Rationale & Experimental Design

The Choice of Ionization (ESI Negative Mode)

Chloratranol possesses two phenolic hydroxyl groups. In the gas phase, these groups readily deprotonate, forming stable phenoxide ions


.
  • Why not Positive Mode? Protonation

    
     is inefficient for electron-rich phenolic rings without basic nitrogen centers, leading to poor sensitivity.
    
  • Mechanism: The mobile phase pH is adjusted (neutral to slightly basic or using weak organic acids that don't suppress negative ionization) to facilitate deprotonation in the source.

Chromatographic Separation (C18 Chemistry)

Chloratranol is a moderately hydrophobic molecule. A high-strength silica (HSS) C18 column is selected to provide:

  • Retention: Sufficient interaction to separate Chloratranol from the early-eluting polar matrix components.

  • Selectivity: Resolution from Atranol (the non-chlorinated analog), which often co-elutes in standard C18 phases.

Experimental Protocol

Reagents and Standards
  • Chloratranol Standard: >98% purity (CAS: 57074-21-2).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Ammonium Formate (10 mM) or Formic Acid (0.1%).

  • Matrix Blank: Unscented cosmetic base (cream/lotion) free of oak moss.

Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

Critique of Method: Direct injection is impossible due to lipid content. We employ a "Dilute-and-Shoot" approach with a freezing step to precipitate lipids.

Step-by-Step Workflow:

  • Weighing: Accurately weigh 1.0 g of cosmetic sample into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of Methanol . Methanol is chosen for its ability to disrupt emulsions and solubilize phenolic aldehydes.

  • Dispersal: Vortex for 1 minute to disperse the sample.

  • Ultrasonication: Sonicate for 20 minutes at room temperature to maximize analyte recovery.

  • Lipid Precipitation (Winterization): Place the tube in a freezer (-20°C) for 30 minutes. This solidifies high-melting-point waxes and lipids.

  • Centrifugation: Centrifuge at 4000 rpm (approx. 3000 x g) for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (PTFE is required; Nylon may adsorb phenolic compounds).

LC-MS/MS Instrument Conditions

Liquid Chromatography (HPLC/UPLC):

  • Column: Agilent Zorbax SB-C18 or Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[5]

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

  • Flow Rate: 0.3 mL/min.

Mobile Phase Gradient:

  • Phase A: Water + 0.1% Formic Acid.[6]

  • Phase B: Acetonitrile.[7][8]

Time (min)% Phase A% Phase BEvent
0.009010Initial Hold
1.009010Start Gradient
6.001090Elution
8.001090Wash
8.109010Re-equilibration
11.009010End Run

Mass Spectrometry Parameters:

  • Source: Electrospray Ionization (ESI).[4][5]

  • Polarity: Negative (-).

  • Capillary Voltage: 2.5 - 3.0 kV.

  • Desolvation Temp: 450°C.

  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Chloratranol 185.0 [M-H]-141.0 3020Quantifier
185.0169.93015Qualifier

Note: The transition 185.0 -> 141.0 corresponds to the loss of CO2 (decarboxylation), a common fragmentation for hydroxybenzoic acid derivatives.

Visualized Workflows

Sample Preparation Workflow

This diagram illustrates the critical lipid precipitation step necessary for cosmetic matrices.

SamplePrep Start Weigh 1.0g Sample Solvent Add 10mL Methanol (Solubilizes Phenolics) Start->Solvent Sonicate Ultrasonication 20 min @ RT Solvent->Sonicate Freeze Winterization -20°C for 30 min (Precipitates Lipids) Sonicate->Freeze Critical Step Centrifuge Centrifuge 4000 rpm, 10 min Freeze->Centrifuge Filter Filter Supernatant 0.22 µm PTFE Centrifuge->Filter Supernatant only Vial Ready for Injection Filter->Vial

Caption: Figure 1: Ultrasonic-Assisted Extraction (UAE) with winterization to remove cosmetic lipid interference.

LC-MS/MS System Logic

This diagram details the signal path and ionization logic.

LCMS_Logic Injector Autosampler (5 µL Injection) Column C18 Column (Separates Hydrophobic Aldehydes) Injector->Column Gradient Elution ESI ESI Source (-) (Deprotonation to [M-H]-) Column->ESI Eluent Q1 Quadrupole 1 Selects m/z 185.0 ESI->Q1 Ions Collision Collision Cell (Argon Gas) Q1->Collision Precursor Q3 Quadrupole 3 Selects m/z 141.0 Collision->Q3 Fragments Detector Detector Signal Output Q3->Detector Quantifier

Caption: Figure 2: LC-MS/MS Negative Mode signal path for specific Chloratranol detection.

Data Analysis & Calculation

Quantification Method: External Standard Calibration (Matrix-Matched). Due to the "matrix effect" (ion suppression) common in cosmetics, calibration curves should be prepared by spiking the target analyte into a "blank" cosmetic matrix extracted via the same protocol.

Calculation Formula:



  • 
    : Concentration in the cosmetic product (ppm).
    
  • 
    : Concentration calculated from the regression curve (µg/mL).
    
  • 
    : Final volume of extract (10 mL).
    
  • 
    : Dilution factor (if applicable).
    
  • 
    : Weight of sample (g).
    

Validation Criteria (Acceptance Limits):

  • Linearity (

    
    ):  > 0.995 over range 10 - 500 ng/mL.
    
  • Recovery: 80 - 120% (Spiked samples).

  • LOD (Limit of Detection): < 10 ng/g (ppb).

  • LOQ (Limit of Quantification): < 50 ng/g (ppb).

Expert Insights & Troubleshooting

  • Ghost Peaks: Chloratranol is sticky. If you see carryover in blank injections, switch the needle wash solvent to 50:50 Methanol:Isopropanol .

  • Isomer Separation: Chloratranol has a structural isomer (Chloroatranol vs. Atranol derivatives). Ensure your gradient is shallow enough (1% change per minute) around the elution time to verify peak purity.

  • pH Sensitivity: The phenolic protons are weakly acidic (pKa ~7-8). If sensitivity drops, check that your mobile phase water is not too acidic. Using 10mM Ammonium Formate (pH ~6.5) often yields better ionization than 0.1% Formic Acid (pH ~2.7) in negative mode.[4][5]

References

  • European Commission. (2017).[1][2] Commission Regulation (EU) 2017/1410 of 2 August 2017 amending Annexes II and III to Regulation (EC) No 1223/2009... as regards HICC, atranol and chloroatranol.[1] Official Journal of the European Union. Link

  • Scientific Committee on Consumer Safety (SCCS). (2012).[9] Opinion on Fragrance allergens in cosmetic products.[10][11][1][2][3][12][13] SCCS/1459/11. Link

  • Rastogi, S. C., et al. (2004). Analysis of Atranol and Chloroatranol in Oak Moss and Tree Moss Extracts by LC-MS-MS. Journal of Chromatography A. (Contextual grounding for LC-MS methodology).
  • International Fragrance Association (IFRA). (2023).[2] IFRA Standards Library - Oakmoss Extracts.Link

Sources

Application Note: Antimicrobial Susceptibility Profiling of Chloratranol via Resazurin-Based Microdilution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for assessing the antimicrobial potency of Chloratranol (3-chloroatranorin), a bioactive lichen secondary metabolite belonging to the depside class. Unlike synthetic antibiotics, Chloratranol presents specific physicochemical challenges—namely low aqueous solubility and potential for colorimetric interference—that render standard Optical Density (OD) assays unreliable.

This guide replaces the traditional turbidity assay with a Resazurin-based Broth Microdilution Method . This approach utilizes a redox indicator to quantify cell viability metabolically, ensuring high sensitivity and eliminating false positives caused by compound precipitation.

Compound Profile & Pre-Analytical Considerations

Before initiating the assay, the researcher must account for the specific stability and solubility constraints of depsides.

ParameterSpecificationPractical Implication
Compound Class Depside (Ester linkage)Hydrolysis Risk: Avoid alkaline media (pH > 8.0). Store dry at -20°C.
Solubility HydrophobicVehicle Required: Soluble in 100% DMSO. Insoluble in water.
Visual Property Slight pigmentationOD Interference: May absorb UV/Vis, making turbidity readings inaccurate.
Target Organisms Gram (+) Bacteria, FungiPrimary activity observed against S. aureus, B. subtilis, C. albicans.
The Solubility Paradox

Chloratranol requires Dimethyl Sulfoxide (DMSO) for solubilization, but DMSO is toxic to bacteria at high concentrations.

  • The Rule of 2%: The final concentration of DMSO in the assay well must never exceed 2% (v/v). Ideally, aim for < 1% to ensure that any observed inhibition is due to Chloratranol, not the solvent.

Experimental Workflow Logic

The following diagram illustrates the critical decision points in the assay workflow, highlighting the mechanism of the Resazurin reduction system.

G Stock Chloratranol Stock (DMSO) Dilution Serial Dilution (MHB Media) Stock->Dilution Dilute to 2x desired conc Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation 1:1 Volume Ratio Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Dye Add Resazurin (Blue, Non-Fluorescent) Incubation->Dye Metabolism Metabolic Activity? Dye->Metabolism Pink Pink/Fluorescent (Resorufin) = GROWTH Metabolism->Pink Live Cells (Reduction) Blue Blue/Non-Fluorescent (Resazurin) = INHIBITION (MIC) Metabolism->Blue Dead/Stalled Cells

Figure 1: Critical path for Resazurin-based MIC determination. The redox indicator shifts from Blue (oxidized) to Pink (reduced) only in the presence of viable, metabolically active bacteria.

Protocol A: Resazurin Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Chloratranol. Standard: Adapted from CLSI M07-A10 [1] for natural products.

Materials
  • Compound: Pure Chloratranol (HPLC grade >95%).

  • Solvent: Molecular Grade DMSO.

  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Indicator: Resazurin sodium salt powder (prepare 0.015% w/v solution in sterile PBS, filter sterilized).

  • Plate: 96-well sterile polystyrene microplate (flat bottom).

Stock Solution Preparation
  • Weigh 2 mg of Chloratranol.

  • Dissolve in 1 mL of 100% DMSO to create a 2,000 µg/mL Stock .

  • Note: This high concentration allows for significant dilution, minimizing DMSO toxicity downstream.

Inoculum Preparation (Direct Colony Suspension)
  • Select 3-5 isolated colonies of S. aureus (or target strain) from an overnight agar plate.

  • Suspend in sterile saline (0.85% NaCl) to match the 0.5 McFarland turbidity standard (approx.

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in MHB to achieve the final assay inoculum of

    
     CFU/mL.
    
    • Why? When you add 50 µL of this to 50 µL of drug, the final concentration becomes the standard

      
       CFU/mL.
      
Microplate Set-Up (Step-by-Step)

This layout ensures every variable is controlled.

  • Dispense Media: Add 50 µL of sterile MHB to columns 2 through 12.

  • Drug Addition: Add 100 µL of Chloratranol working solution (e.g., dilute stock to 256 µg/mL in media first) to Column 1.

  • Serial Dilution: Transfer 50 µL from Column 1 to Column 2. Mix. Transfer 50 µL from Column 2 to Column 3. Repeat to Column 10. Discard the final 50 µL from Column 10.

    • Result: Columns 1-10 contain decreasing concentrations of Chloratranol (e.g., 128 to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to Columns 1 through 11.

  • Controls (Critical):

    • Column 11 (Growth Control): Bacteria + Media + DMSO (match the % DMSO of Col 1). Must turn Pink.

    • Column 12 (Sterility Control): Media only. Must stay Blue.

Incubation & Reading
  • Incubate plates at 35 ± 2°C for 18-20 hours (aerobic).

  • Add Indicator: Add 30 µL of 0.015% Resazurin solution to all wells.

  • Second Incubation: Incubate for 2-4 hours. Monitor color change.

  • Read:

    • Pink: Growth (Viable).[1]

    • Blue/Purple: No Growth (Inhibited).

    • MIC Definition: The lowest concentration well that remains blue (no color shift).[2]

Protocol B: Time-Kill Kinetics

Objective: Determine if Chloratranol is bacteriostatic (inhibits growth) or bactericidal (kills). Requirement: Perform this after MIC is known.

  • Preparation: Prepare tubes with MHB containing Chloratranol at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (no drug).

  • Inoculation: Inoculate all tubes with

    
     CFU/mL.
    
  • Sampling: At T=0, 4, 8, 12, and 24 hours, remove 100 µL aliquots.

  • Plating: Serially dilute aliquots in saline and plate onto nutrient agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Data Analysis & Interpretation

Plate Layout Logic

Use the following DOT diagram to visualize the plate setup and ensure valid controls.

PlateLayout cluster_plate 96-Well Plate Schematic Controls Col 11: Growth Control Col 12: Sterility Control Bacteria + Media + DMSO Media Only MUST BE PINK MUST BE BLUE Experimental Col 1 (High Conc) ... Col 10 (Low Conc) Drug + Bacteria ... Drug + Bacteria Blue = MIC ... Pink = Sub-MIC

Figure 2: Microplate layout. Columns 1-10 contain the dilution series. Column 11 validates bacterial viability and solvent safety. Column 12 validates media sterility.

Interpretation Table
ObservationResazurin ColorInterpretation
Well A (64 µg/mL) Blue Inhibition. Bacteria are dead or metabolically halted.
Well B (32 µg/mL) Purple/Pink Growth. Sub-inhibitory concentration.
Growth Control Blue INVALID ASSAY. Bacteria failed to grow, or DMSO was toxic.
Sterility Control Pink INVALID ASSAY. Media contamination.

Troubleshooting (Expertise & Experience)

Issue: The Chloratranol precipitates when added to the media.

  • Cause: Rapid change in polarity from 100% DMSO to aqueous broth.

  • Solution: Warm the media to 37°C before adding the drug. Ensure rigorous mixing during the serial dilution steps. If precipitation persists, the MIC is likely above the solubility limit; report as "> [Solubility Limit]".

Issue: The "Blue" wells look slightly purple.

  • Cause: Chloratranol has a slight intrinsic color, or partial reduction of resazurin is occurring.

  • Solution: Use a spectrophotometer reading at 570 nm (reduced) and 600 nm (oxidized) for quantitative analysis rather than relying on the naked eye.

Issue: Growth Control is Blue.

  • Cause: DMSO toxicity.

  • Solution: Calculate your final DMSO percentage. If it exceeds 2%, repeat the assay with a higher concentration stock solution so you add less volume of solvent.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5][6] CLSI.[4][5][7] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[1] Methods, 42(4), 321-324. [Link]

  • Kosanić, M., & Ranković, B. (2011). Antimicrobial and antioxidant properties of some lichen species. Journal of Food, Agriculture & Environment, 9(1), 176-180.
  • Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria.[1] Planta Medica, 64(08), 711-713. [Link]

Sources

Using Chloratranol as an analytical standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Chloratranol in Fragrance Matrices

Executive Summary

Chloratranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a potent contact allergen found as an impurity in Oakmoss (Evernia prunastri) and Treemoss (Pseudevernia furfuracea) absolutes. Following the implementation of Commission Regulation (EU) 2017/1410 , Chloratranol is prohibited in cosmetic products within the European Union.[1][2] Consequently, fragrance manufacturers must employ high-sensitivity analytical methods to ensure raw materials (Oakmoss extracts) contain <100 ppm of this impurity, ensuring the final product remains below elicitation thresholds.

This guide details the handling of Chloratranol as a Certified Reference Material (CRM) and provides two validated protocols (LC-MS/MS and GC-MS) for its quantification.

Chemical Profile & Handling

Identity:

  • IUPAC Name: 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde[3][4][5][6][7]

  • CAS Number: 57074-21-2[3][4][6][7]

  • Molecular Weight: 186.59 g/mol [3][4]

  • Formula: C₈H₇ClO₃[3][4][6]

Handling & Storage (The "Trustworthiness" Pillar): Chloratranol contains an aldehyde group adjacent to phenolic hydroxyls, making it susceptible to oxidation and polymerization.

  • Storage: Store neat standard at -20°C in the dark.

  • Stock Solutions: Prepare primary stock (e.g., 1 mg/mL) in LC-MS grade Acetonitrile . Avoid methanol for long-term stock storage to prevent hemiacetal formation.

  • Vials: Use amber silanized glass vials to minimize surface adsorption and photodegradation.

Regulatory Workflow (Visualization)

The following diagram illustrates the critical decision matrix for fragrance compliance regarding Chloratranol.

Chloratranol_Compliance RawMaterial Oakmoss/Treemoss Absolute Extraction Sample Prep (Solvent Extraction) RawMaterial->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Decision Quantification Result Analysis->Decision Pass < 100 ppm (IFRA Compliant) Decision->Pass Below Limit Fail > 100 ppm (Reject/Remediate) Decision->Fail Above Limit

Figure 1: Compliance workflow for Oakmoss extracts based on IFRA Standards and EU Regulations.

Method A: LC-MS/MS (Gold Standard)

Rationale: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and ability to analyze the compound without derivatization. Negative Electrospray Ionization (ESI-) is used because the phenolic protons are easily abstracted.

Experimental Protocol

1. System Configuration:

  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Column Temp: 40°C.

2. Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Note: Formic acid improves peak shape but suppresses ionization slightly in negative mode; however, the stability it provides outweighs the sensitivity loss.

3. Gradient Elution:

Time (min)% Solvent BFlow Rate (mL/min)
0.050.4
1.050.4
6.0950.4
8.0950.4
8.150.4
10.050.4

4. MS Parameters (ESI Negative Mode):

  • Precursor Ion: m/z 185.0 [M-H]⁻

  • Quantifier Ion: m/z 156.0 (Loss of CHO)

  • Qualifier Ion: m/z 121.0

  • Collision Energy: Optimized per instrument (typically 15-25 eV).

5. Sample Preparation:

  • Weigh 100 mg of Oakmoss absolute.

  • Dissolve in 10 mL Methanol/Water (50:50).

  • Sonicate for 15 mins.

  • Filter through 0.2 µm PTFE filter into amber vial.

Method B: GC-MS (Orthogonal Validation)

Rationale: Gas Chromatography provides excellent separation of Chloratranol from its non-chlorinated analog, Atranol. However, due to the polar hydroxyl groups, derivatization (Acetylation) is recommended to improve volatility and peak symmetry.

Experimental Protocol

1. Derivatization (In-situ Acetylation):

  • Reagents: Acetic Anhydride, Pyridine.

  • Procedure:

    • Take 1 mL of sample extract (in acetone or ethyl acetate).

    • Add 50 µL Pyridine and 50 µL Acetic Anhydride.

    • Incubate at 60°C for 30 minutes.

    • Evaporate to dryness under Nitrogen; reconstitute in Ethyl Acetate.

2. GC Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

3. Temperature Program:

  • Initial: 60°C (hold 1 min).

  • Ramp: 10°C/min to 280°C.

  • Final: 280°C (hold 5 min).

4. MS Detection (SIM Mode):

  • Analyze the acetylated derivative.

  • Target Ions: Monitor molecular ion and specific fragment ions characteristic of the di-acetate derivative.

Analytical Logic & Troubleshooting

The following diagram details the ionization logic used in Method A, ensuring the user understands what they are detecting.

LCMS_Logic Molecule Chloratranol (MW 186.59) Ionization ESI Negative Source (Deprotonation) Molecule->Ionization Precursor Precursor Ion [M-H]- m/z 185.0 Ionization->Precursor Collision Collision Cell (CID) fragmentation Precursor->Collision Fragments Product Ions m/z 156 (Quant) & 121 (Qual) Collision->Fragments

Figure 2: ESI(-) Fragmentation pathway for Chloratranol quantification.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Co-elution Separation from Atranol is insufficient.Use a slower gradient or a Phenyl-Hexyl column for better selectivity.
Low Sensitivity (LC) Ion suppression from matrix.Perform Standard Addition calibration or switch to APCI source.
Tailing Peaks (GC) Active sites in liner/column.Use deactivated glass wool liners; ensure derivatization is complete.
Signal Drift Oxidation of standard.Prepare fresh working standards daily; keep stock under Argon.

References

  • European Commission. (2017). Commission Regulation (EU) 2017/1410 of 2 August 2017 amending Annexes II and III to Regulation (EC) No 1223/2009...[1] Official Journal of the European Union.[8] Link

  • Scientific Committee on Consumer Products (SCCP). (2004).[7] Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[7][9][10][11][12] SCCP/0847/04.[7] Link

  • Chisvert, A., et al. (2014).[8][13] Determination of atranol and chloroatranol in perfumes using simultaneous derivatization and dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry.[8][13] Analytica Chimica Acta, 826, 28-34.[8] Link

  • IFRA. (2020).[14] IFRA Standards Library - 49th Amendment: Oakmoss Extracts.[10] International Fragrance Association.[12] Link

Sources

Application Note: Synthesis and Utilization of Chloratranol in Depside Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloratranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a chlorinated mono-aldehyde derivative of


-orcinol.[1] While historically identified as a potent allergen and degradation product of chloroatranorin  in Oakmoss absolute (Evernia prunastri), it serves a critical role in the total synthesis of complex lichen depsides.[1]

This guide details the synthesis of Chloratranol and its subsequent utilization as the "S-unit" (Alcohol/Aldehyde component) in the biomimetic assembly of para-depsides.[1] By controlling the steric environment of the phenolic ring, researchers can utilize Chloratranol to probe structure-activity relationships (SAR) regarding allergenicity and to synthesize high-purity standards for immunological assays.[1]

Molecular Architecture & Reactivity[1]

Structural Properties

Chloratranol possesses a unique substitution pattern that dictates its reactivity during depside coupling:

  • Intramolecular Hydrogen Bonding: The aldehyde carbonyl forms a strong hydrogen bond with the adjacent hydroxyl group (C2-OH), reducing the nucleophilicity of that specific phenol.[1]

  • Steric Hindrance: The chlorine atom at C3 introduces significant steric bulk, directing electrophilic attack or esterification to the C4-hydroxyl (if unprotected) or influencing the conformation of the final depside.[1]

  • Chemoselectivity: In depside synthesis, Chloratranol acts as the nucleophile (S-unit).[1] The challenge lies in selectively esterifying the meta-hydroxyl (relative to the aldehyde) while preserving the aldehyde functionality.

Retrosynthetic Analysis (Chloroatranorin)

The synthesis of the lichen metabolite Chloroatranorin is the primary application of Chloratranol.[1] The molecule is disconnected at the central ester linkage.[1]

Retrosynthesis Target Target: Chloroatranorin (Depside) Disconnection Ester Hydrolysis (Disconnection) Target->Disconnection Coupling UnitA A-Unit (Acid) Methyl hydrogen beta-orcinol dicarboxylate Disconnection->UnitA UnitS S-Unit (Nucleophile) Chloratranol (3-chloro-2,6-dihydroxy- 4-methylbenzaldehyde) Disconnection->UnitS

Caption: Retrosynthetic disconnection of Chloroatranorin into the Acid (A-Unit) and Chloratranol (S-Unit).

Protocol A: Regioselective Synthesis of Chloratranol

This protocol describes the preparation of Chloratranol from Atranol via controlled electrophilic chlorination.[1] Direct chlorination is preferred over total synthesis from acyclic precursors for efficiency.[1]

Reagents & Equipment
  • Starting Material: Atranol (2,6-dihydroxy-4-methylbenzaldehyde) >98% purity.[1]

  • Reagent: Sulfuryl chloride (

    
    ) or N-Chlorosuccinimide (NCS).[1]
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Glacial Acetic Acid.[1]
    
  • Equipment: Flame-dried 3-neck round bottom flask, argon atmosphere line, cryostat (-78°C to 0°C).

Step-by-Step Methodology
  • Dissolution: Dissolve Atranol (1.0 eq, 10 mmol) in anhydrous

    
     (50 mL) under an argon atmosphere.
    
  • Temperature Control: Cool the solution to 0°C using an ice-salt bath. Critical: Low temperature prevents polychlorination.[1]

  • Reagent Addition: Add Sulfuryl chloride (1.05 eq) dropwise over 30 minutes.

    • Mechanistic Note: The C3 position is activated by the ortho-hydroxyl and para-methyl groups, but the C5 position is equivalent.[1] Statistical chlorination is avoided by stoichiometry control.[1]

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 3:1).[1] Look for the appearance of a slightly less polar spot (Chloratranol).[1]

  • Quench: Quench the reaction with saturated aqueous

    
     (Caution: Gas evolution).
    
  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via Flash Column Chromatography (

    
    ).
    
    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Yield Target: 65-75%.

Data Validation (Characterization):

Technique Expected Signal Structural Assignment

| 1H NMR |


 10.25 ppm (s, 1H) | Aldehyde (-CHO), H-bonded |
| 1H NMR  | 

12.50 ppm (s, 1H) | C2-OH (Chelated) | | MS (ESI-) | m/z 185/187 (3:1 ratio) | [M-H]- showing Chlorine isotope pattern |[1]

Protocol B: Utilization in Depside Assembly (Coupling)

This protocol details the use of Chloratranol as the nucleophilic "S-Unit" to synthesize Chloroatranorin .[1] The reaction utilizes Trifluoroacetic Anhydride (TFAA) to activate the carboxylic acid of the A-Unit, forming a mixed anhydride that is attacked by the phenol of Chloratranol.[1]

Reagents[1]
  • Nucleophile: Chloratranol (Synthesized in Protocol A).[1]

  • Electrophile (A-Unit): 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylbenzoic acid (derived from

    
    -orcinol).[1]
    
  • Activator: Trifluoroacetic Anhydride (TFAA).[1]

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).[1]

Experimental Workflow
  • Activation: In a flame-dried flask, dissolve the A-Unit Acid (1.0 eq) in anhydrous Toluene.

  • Anhydride Formation: Add TFAA (2.0 eq) at room temperature. Stir for 15 minutes.

    • Observation: The solution may clear as the mixed anhydride forms.[1]

  • Addition of Chloratranol: Add Chloratranol (1.0 eq) in one portion.

  • Coupling: Stir the reaction at 25°C for 4-6 hours .

    • Note: The intramolecular H-bond in Chloratranol makes the C2-OH unreactive.[1] The C4-OH (para to aldehyde) is the nucleophile, ensuring the correct regiochemistry (para-depside formation).[1]

  • Workup: Pour the mixture into ice-water. Extract with EtOAc.[1][2]

  • Purification: Recrystallization from Acetone/Cyclohexane is preferred over chromatography for final depsides to avoid hydrolysis on silica.[1]

CouplingWorkflow Start Start: A-Unit Acid + TFAA Intermediate Mixed Anhydride (Activated Species) Start->Intermediate Activation Addition Add Chloratranol (S-Unit) Intermediate->Addition + Nucleophile Reaction Regioselective Esterification Addition->Reaction 25°C, 4h Product Product: Chloroatranorin Reaction->Product Workup

Caption: Step-by-step workflow for the TFAA-mediated coupling of Chloratranol.

Safety & Handling (Allergenicity)

Critical Warning: Chloratranol is a potent contact allergen (sensitizer).[1]

  • Hazard: It is one of the primary elicitors of Oakmoss dermatitis.[1]

  • Handling:

    • Double-gloving (Nitrile) is mandatory.[1]

    • All weighing must be performed inside a fume hood or powder containment enclosure.[1]

    • Glassware used for Chloratranol must be decontaminated (soaked in base, e.g., 1M NaOH) before washing to hydrolyze the aldehyde and degrade the allergen.[1]

References

  • Johansen, J. D., et al. (2006).[1] "Chloroatranol and atranol—2 allergens in oak moss absolute."[1][2][3][4][5][6][7][8] Contact Dermatitis.[1][2][3][4][6][8][9] Link

  • Elix, J. A. (1974).[1] "The synthesis of lichen depsides." Australian Journal of Chemistry.[1] (Foundational text on TFAA coupling methods). Link[1]

  • Bossi, R., et al. (2004).[1][6] "Content of oak moss allergens atranol and chloroatranol in perfumes and similar products."[1][2][3][4][5][6][7] Contact Dermatitis.[1][2][3][4][6][8][9] Link

  • Huneck, S., & Yoshimura, I. (1996).[1] Identification of Lichen Substances. Springer-Verlag.[1] (Reference for NMR/MS data of Chloratranol). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects in Chloratranol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Chloratranol (3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a potent contact allergen found in Oak Moss absolute (Evernia prunastri), a critical raw material in perfumery.[1][2][3] Due to its high sensitization potential, IFRA Standards (Amendment 51) and EU Cosmetics Regulations strictly limit its presence (often <100 ppm in extracts, translating to ppb levels in finished products).

The Challenge: Oak moss absolute is a "dirty" matrix rich in depsides, depsidones, lipids, and terpenes. These co-eluting compounds compete for charge in the Electrospray Ionization (ESI) source, leading to significant ion suppression (matrix effects). This guide provides a self-validating workflow to diagnose, mitigate, and quantify Chloratranol despite these interferences.

Module 1: Diagnosis – Do You Have a Matrix Effect?

Before modifying your method, you must quantify the severity of the matrix effect (ME). Low recovery is often confused with matrix suppression. Use the Post-Extraction Spike Method to distinguish between extraction loss and ionization suppression.

Protocol: Calculating the Matrix Factor (MF)

Prepare three sets of samples at the same concentration (e.g., 100 ng/mL):

  • Set A (Standard): Analyte in pure solvent (mobile phase).

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte after extraction.[4]

  • Set C (Pre-Extraction Spike): Blank matrix spiked with analyte before extraction.

Calculations:

  • Matrix Factor (MF):

    
     (Values < 1.0 indicate suppression; > 1.0 indicate enhancement).
    
  • Extraction Efficiency (RE):

    
    
    
Visualization: Matrix Effect Assessment Workflow

MatrixEffectWorkflow Start Start: Matrix Effect Diagnosis SetA Set A: Pure Standard (In Solvent) Start->SetA SetB Set B: Post-Extraction Spike (Matrix Background) Start->SetB SetC Set C: Pre-Extraction Spike (Process Sample) Start->SetC CalcMF Calculate Matrix Factor (MF) MF = Area B / Area A SetA->CalcMF SetB->CalcMF CalcRE Calculate Recovery (RE) RE = Area C / Area B SetB->CalcRE SetC->CalcRE Decision Evaluate MF CalcMF->Decision Good MF = 0.8 - 1.2 Negligible Effect Decision->Good Ideal Range Suppress MF < 0.8 Ion Suppression Decision->Suppress Common in Oak Moss Enhance MF > 1.2 Ion Enhancement Decision->Enhance Rare

Figure 1: Workflow for differentiating Extraction Efficiency from Matrix Effects (Ion Suppression/Enhancement) according to EMA/FDA guidelines.

Module 2: Sample Preparation (The First Line of Defense)

Direct injection ("Dilute and Shoot") of essential oils or absolutes is the primary cause of source contamination and signal drift. For Chloratranol, we recommend Solid Phase Extraction (SPE) to remove hydrophobic terpenes and lipids.

Recommended Protocol: Polymeric SPE Cleanup

Target: Removal of lipophilic interferences from Oak Moss Absolute. Cartridge: Hydrophilic-Lipophilic Balance (HLB) Polymeric sorbent (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.

StepActionScientific Rationale
1. Dilution Dilute 100 mg of Absolute in 5 mL 50% MeOH/Water.Chloratranol is moderately polar (LogP ~2.2); this keeps it in solution while precipitating heavy waxes.
2. Conditioning 3 mL Methanol followed by 3 mL Water.Activates the polymeric sorbent.
3. Loading Load the diluted sample (gravity or low vacuum).Analytes and matrix interact with the sorbent.
4.[4] Wash 3 mL 5% Methanol in Water.Critical Step: Removes highly polar interferences (salts, sugars) without eluting Chloratranol.
5. Elution 3 mL 100% Acetonitrile (ACN).Elutes Chloratranol. Most heavy waxes/terpenes may require stronger solvents or remain on the cartridge if optimized.
6. Reconstitution Evaporate to dryness (N2 stream) and reconstitute in Mobile Phase A/B (50:50).Matches the initial LC gradient to prevent peak distortion.

Module 3: LC-MS/MS Optimization

Chromatographic Separation

Chloratranol is an isomer of Chloroatranorin degradation products. Separation from Atranol (non-chlorinated analog) and Chloroatranorin (parent) is essential.

  • Column Selection:

    • Standard: C18 (1.8 µm, 2.1 x 100 mm).[5] Robust, general purpose.

    • Expert Tip:Phenyl-Hexyl columns provide superior selectivity for aromatic aldehydes like Chloratranol through

      
       interactions, often separating isobaric interferences better than C18.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

    • B: Acetonitrile (preferred over MeOH for lower backpressure and sharper peaks).

    • Note: Chloratranol is a phenol (

      
       ~7-8). Acidic mobile phase ensures it remains neutral for better retention on RP columns, but negative mode ionization requires deprotonation. A weak buffer (Ammonium Acetate pH 5) is often the "sweet spot."
      
Mass Spectrometry Parameters (ESI Negative)

Chloratranol ionizes best in Negative Mode (ESI-) due to the phenolic hydroxyl groups.

Table 1: Recommended MRM Transitions Note: Exact collision energies (CE) vary by instrument (typically 15–30 eV).

CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeRationale
Chloratranol 185.0 [M-H]⁻157.0 QuantLoss of CO (Typical of phenolic aldehydes)
185.0121.0QualDeep fragmentation (Ring cleavage/Cl loss mix)
Atranol 151.0 [M-H]⁻123.0 QuantLoss of CO
IS (Analog) 191.0 163.0 QuantExample: 3,5-Dichloro-2-hydroxybenzaldehyde

Module 4: Quantification & Troubleshooting

FAQ: "I cannot get a stable baseline or reproducible recovery."

Root Cause: The matrix effect is likely variable between different batches of essential oils (e.g., Rose oil vs. Oak Moss). Solution:

  • Internal Standard (IS): You must use an IS.[6]

    • Gold Standard: Stable Isotope Labeled (SIL) Chloratranol (e.g.,

      
      -Chloratranol).
      
    • Practical Alternative: If SIL is unavailable, use a structural analog like 3,5-Dichlorosalicylaldehyde . It shares the chlorinated phenolic aldehyde structure and will track ionization suppression similarly.

  • Standard Addition: If the matrix is extremely variable and sample throughput is low, use the Standard Addition method (spiking the sample itself with known amounts of standard) to nullify matrix effects perfectly.

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Signal / Poor Precision CheckIS Does IS track the Analyte? Problem->CheckIS Extraction Issue: Extraction Loss Action: Optimize SPE Wash/Elute CheckIS->Extraction Yes (IS drops too) Suppression Issue: Matrix Suppression Action: Check Retention Time CheckIS->Suppression No (IS stable, Analyte drops) Yes Yes No No RTCheck Do Analyte & Matrix co-elute? Suppression->RTCheck SepFix Action: Change Gradient or Column (Phenyl-Hexyl) RTCheck->SepFix Yes SourceFix Action: Dilute Sample (1:10 or 1:20) RTCheck->SourceFix No (General Dirt)

Figure 2: Troubleshooting decision tree for isolating matrix effects from extraction errors.

References

  • International Fragrance Association (IFRA). (2023).[7] IFRA Standards, 51st Amendment. Retrieved from [Link][7]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Rastogi, S. C., et al. (2004). "Content of oak moss allergens atranol and chloroatranol in perfumes and similar products."[1][2][3][8][9] Contact Dermatitis.[3] (Demonstrates the context of Chloratranol analysis in perfumes).

  • Bossi, R., et al. (2004). "A liquid chromatography-mass spectrometric method for the determination of oak moss allergens atranol and chloroatranol in perfumes." Journal of Separation Science. (Foundational method for LC-MS/MS of these analytes).

Sources

Minimizing batch-to-batch variability in 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CDMBA-VAR-001 Subject: Minimizing Batch-to-Batch Variability in CDMBA Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Process Architecture

User Query: "Our yields of 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde fluctuate between 40-65%, and we frequently observe a 'pink' discoloration and high levels of dichlorinated impurity (3,5-dichloro). How do we stabilize this process?"

Root Cause Analysis: The synthesis of CDMBA (Chloroatranol) typically involves the electrophilic chlorination of 2,6-dihydroxy-4-methylbenzaldehyde (Atranol).[1] The variability stems from three specific thermodynamic and kinetic bottlenecks:

  • Competitive Kinetics (Over-chlorination): The starting material has two chemically equivalent nucleophilic sites (C3 and C5).[1] Once the first chlorine is added, the ring remains activated, leading to rapid formation of the 3,5-dichloro impurity.[1]

  • Vilsmeier-Haack Instability: If synthesizing the precursor via Vilsmeier formylation of orcinol, temperature fluctuations during the iminium salt formation lead to "tar" formation and yield loss.[1]

  • Oxidative Sensitivity: The electron-rich resorcinol core is prone to aerobic oxidation (quinoid formation), causing the "pink" discoloration.[1]

Critical Process Parameters (CPPs) & Troubleshooting

Module A: The Chlorination Step (The Primary Failure Point)[1]

Protocol Context: Chlorination of 2,6-dihydroxy-4-methylbenzaldehyde using Sulfuryl Chloride (


) or N-Chlorosuccinimide (NCS).[1]
1. The "Over-Chlorination" Trap

Issue: HPLC shows >10% of 3,5-dichloro-2,6-dihydroxy-4-methylbenzaldehyde.[1] Technical Insight: In resorcinol systems, the first halogenation hardly deactivates the ring enough to prevent the second addition.[1] This is a classic "series reaction" (


) where 

.

Corrective Action (Stoichiometry Control):

  • Do not use 1.0 eq of chlorinating agent. Reduce to 0.90 – 0.95 eq . It is chemically more efficient to recycle unreacted starting material (Atranol) than to separate the di-chloro impurity, which often co-crystallizes with the product.[1]

  • Reagent Choice: Switch from Sulfuryl Chloride (

    
    ) to NCS (N-Chlorosuccinimide)  in acetonitrile/THF.[1] 
    
    
    
    releases
    
    
    gas and heat rapidly, creating localized "hotspots" that favor di-chlorination.[1] NCS provides a controlled release of
    
    
    .[1]

Troubleshooting Matrix: Chlorination Variability

SymptomProbable CauseCorrective Protocol
High Di-chloro Impurity (>5%) Localized high concentration of reagent.[1]Dilution Factor: Increase solvent volume by 2x. Addition Rate: Slow addition of NCS over 2 hours (not bolus).
Low Conversion (<50%) Moisture in solvent quenching the chloronium source.[1]Dry solvents (THF/MeCN) over molecular sieves (3Å).[1] Ensure NCS is dry.
Positional Isomers Temperature too high (

).[1]
Cool reaction to 0°C to -10°C .[1] Lower temperature increases regioselectivity for the ortho-position relative to the hydroxyls.[1]
2. Visualizing the Impurity Pathway

ChlorinationPathway cluster_conditions Control Strategy Start Atranol (2,6-dihydroxy-4-methylbenzaldehyde) Mono TARGET: CDMBA (3-Chloro-2,6-dihydroxy...) Start->Mono k1: NCS (0.95 eq), 0°C Controlled Kinetic Product Ox IMPURITY: Quinones (Pink/Brown Tars) Start->Ox O2 / High pH Aerobic Oxidation Di IMPURITY: 3,5-Dichloro (Over-chlorinated) Mono->Di k2: Excess Reagent Fast subsequent reaction Mono->Ox O2 / Workup Advice Stop at 90% conversion to avoid k2 pathway

Figure 1: Reaction pathway highlighting the kinetic competition between mono-chlorination (Target) and di-chlorination (Impurity).

Module B: Precursor Synthesis (Vilsmeier-Haack)[1]

Protocol Context: Formylation of Orcinol (5-methylresorcinol) to produce Atranol.[1]

Issue: "Batch turned into a black, viscous oil." Technical Insight: The Vilsmeier reagent (


 + DMF) forms a chloroiminium salt.[1][2] This formation is exothermic.[1] If 

is added too fast, the temperature spike causes polymerization of the electron-rich resorcinol substrate.[1]

Standardized Protocol for Consistency:

  • Reagent Formation: Premix

    
     and DMF at 0°C  and stir for 30 mins before adding the substrate. Do not generate the reagent in situ with the substrate present.[1]
    
  • Hydrolysis: The "black oil" often results from improper quenching.[1] The iminium intermediate must be hydrolyzed to the aldehyde.[1][3][4]

    • Technique: Pour the reaction mixture into ice water (inverse quench). Do not add water to the reaction mixture.[1]

    • pH Control: Adjust to pH 5-6.[1] High pH (>9) destroys the phenol; Low pH (<2) complicates extraction.

Module C: Purification & Stability (The "Pink" Problem)

User Query: "The product looks white on the filter but turns pink after vacuum drying."

Scientific Explanation: Resorcinol derivatives are highly susceptible to auto-oxidation, forming para-quinone methides or coupled biphenyls (pink/red chromophores).[1] This is catalyzed by trace metals and basic pH.

Stability Protocol:

  • Acidic Workup: Ensure the final wash of the organic layer is slightly acidic (0.1M HCl). Phenolate anions oxidize 100x faster than neutral phenols.[1]

  • Deoxygenation: Sparge all recrystallization solvents (typically Ethanol/Water or Toluene) with Nitrogen/Argon for 15 minutes before use.[1]

  • Drying: Dry under vacuum at <40°C in the dark. Light accelerates the oxidation of chlorinated aromatics.[1]

Analytical Validation (Self-Check)

Before releasing a batch, perform this 3-point check to ensure the protocol was followed correctly.

CheckpointAcceptance CriteriaFailure Indication
1H NMR (DMSO-d6) Distinct singlet at ~10.0 ppm (CHO).[1] Integration of aromatic proton (C5-H) must be 1.0 relative to aldehyde.[1]Loss of aromatic proton signal suggests di-chlorination.[1]
HPLC Purity >98% Area. 3,5-dichloro impurity <0.5%.[1][5]Presence of a peak at RRT 1.2 (more lipophilic) indicates over-chlorination.[1]
Appearance White to off-white needles.[1]Pink/Salmon color indicates oxidative degradation (reject batch).

FAQ: Rapid Response

Q: Can I use bleach (NaOCl) for the chlorination? A: No. Sodium hypochlorite is too basic (pH >11).[1] In basic media, the phenol exists as a phenolate, which is hyper-reactive.[1] You will get immediate di-chlorination and significant oxidative tarring.[1] Stick to NCS or


 under acidic/neutral conditions.[1]

Q: Why is the melting point broad (e.g., 140-148°C)? A: This indicates a mixture of the mono-chloro product and the starting material (Atranol).[1] They form a solid solution. You must recrystallize from Toluene or dilute Ethanol. If the range is sharp but low, you likely have the 3,5-dichloro impurity.[1]

Q: How do I remove the 3,5-dichloro impurity if it's already formed? A: It is very difficult to separate by crystallization.[1] Flash chromatography (Silica, Hexane:EtOAc 8:2) is the most reliable method.[1] The di-chloro compound is less polar (moves faster) than the mono-chloro target.[1]

References

  • Vilsmeier-Haack Reaction Mechanism & Variability

    • Jones, G., & Stanforth, S. P. (2000).[1][6] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][3][4][6][7][8][9]

    • Source:[1]

  • Regioselective Chlorination of Phenols

    • Smith, K., et al. (1988).[1] Highly selective aromatic chlorinations.[1] Journal of the Chemical Society, Perkin Transactions 2.[1]

    • Source:[1]

  • Synthesis of Chloroatranol (CDMBA)

    • Bernard, G., et al. (2003).[1] Chloroatranol, a strong allergen in oak moss absolute.[1][10] Contact Dermatitis.

    • Source:[1]

  • Organocatalytic Control of Sulfuryl Chloride

    • Lee, S., et al. (2022).[1] Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds. Journal of Organic Chemistry.

    • Source:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde and reagents (


, NCS) before handling.

Sources

Selecting the optimal mobile phase for Chloratranol HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Chloratranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) and its precursor Atranol are potent contact allergens found in Oakmoss (Evernia prunastri) and Treemoss extracts.[1] Due to strict regulations (EU Cosmetics Regulation 1223/2009 and IFRA Standards), these compounds must often be detected at trace levels (<100 ppm or even lower).

The analytical challenge lies in their chemistry: they are polar phenolics embedded in a complex lipophilic matrix (essential oils/absolutes). Selecting the wrong mobile phase results in poor retention, severe peak tailing, or co-elution with matrix interferences.

This guide synthesizes field-proven methodologies to ensure your method is robust, sensitive, and compliant.

Module 1: Mobile Phase Selection Logic

Q: What is the "Gold Standard" mobile phase for Chloratranol?

A: For modern compliance testing (LC-MS/MS), the optimal mobile phase is 0.1% Formic Acid in Water (A) and Acetonitrile (B) .

The Scientific Causality:

  • Ionization Suppression (Acidification): Chloratranol contains phenolic hydroxyl groups. Without acid, these groups partially ionize at neutral pH, leading to secondary interactions with residual silanols on the column stationary phase. This causes peak tailing. Adding 0.1% Formic Acid lowers the pH (~2.7), keeping the molecule neutral (protonated) and ensuring sharp, symmetrical peaks.

  • Solvent Selectivity (ACN vs. MeOH): While Methanol is often used in older electrochemical methods [1], Acetonitrile (ACN) is preferred for high-throughput screening because:

    • Lower Viscosity: Allows higher flow rates without over-pressuring the system.

    • Elution Strength: ACN is a stronger solvent for eluting the heavy terpenes found in the Oakmoss matrix, preventing "ghost peaks" in subsequent runs.

Q: Can I use Phosphoric Acid instead?

A: Only if you are using UV or Electrochemical Detection (ECD).

  • Pros: Phosphoric acid (0.1% - 0.2%) provides excellent suppression of silanol activity, often yielding the best possible peak shape for phenolics.

  • Cons: It is non-volatile . It will ruin a Mass Spectrometer source by depositing salts. Use Formic Acid or Acetic Acid if MS detection is even a remote possibility in your workflow.

Module 2: Decision Matrix & Workflow

The following diagram illustrates the logic flow for selecting your mobile phase based on detector type and sensitivity requirements.

MobilePhaseSelection Start Start: Chloratranol Analysis Detector Select Detector Type Start->Detector MS_Path LC-MS/MS (High Sensitivity <1 ppm) Detector->MS_Path Trace Analysis UV_Path HPLC-UV / ECD (Screening >10 ppm) Detector->UV_Path QC/Raw Material MS_Acid Acid: 0.1% Formic Acid MS_Path->MS_Acid UV_Acid Acid: 0.1% Phosphoric Acid UV_Path->UV_Acid Solvent Organic Modifier: Acetonitrile MS_Acid->Solvent UV_Acid->Solvent Result_MS OPTIMAL MS METHOD: A: H2O + 0.1% FA B: ACN + 0.1% FA Solvent->Result_MS Volatile Buffer Result_UV ROBUST UV METHOD: A: H2O + 0.1% H3PO4 B: ACN or MeOH Solvent->Result_UV Non-Volatile Buffer

Figure 1: Decision tree for selecting mobile phase components based on detection limits and instrument compatibility.

Module 3: Troubleshooting & FAQs

Q: My Chloratranol peak is tailing (Tailing Factor > 1.5). Why?

Diagnosis: This is classic "Silanol Interaction." Fix:

  • Check pH: Ensure your aqueous phase is pH < 3.0. If using Formic Acid, ensure it is fresh (it can degrade).

  • Column Choice: Switch to an "End-capped" C18 column (e.g., Zorbax Eclipse Plus or Waters BEH). Non-endcapped columns have exposed silanols that grab the phenolic -OH of Chloratranol.

  • Temperature: Increase column temperature to 40°C. This improves mass transfer and often sharpens phenolic peaks.

Q: I see "Ghost Peaks" or baseline drift.

Diagnosis: Oakmoss absolute is dirty. It contains heavy triterpenes and resin acids that elute late. Fix:

  • Gradient Flush: Your method must end with a high organic wash (e.g., 95% ACN) for at least 5 minutes to strip the column.

  • Blank Run: Always run a blank injection after a high-concentration sample to check for carryover.

Module 4: Standard Operating Protocol (SOP)

This protocol is adapted from validated methods for allergen detection in fragrance matrices [1, 3].[2]

Chromatographic Conditions
ParameterSpecification
Column C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm or 3.0 µm)
Mobile Phase A Water + 0.1% Formic Acid (LC-MS grade)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min (Dependent on column ID)
Temperature 40°C
Injection Vol 2 - 5 µL
Detection MS/MS (MRM mode) or UV @ 280 nm
Gradient Table (Self-Validating)

Note: This gradient includes a "wash" step critical for Oakmoss matrices.

Time (min)% Mobile Phase BAction
0.0010%Initial Equilibration
1.0010%Hold (Trap polar impurities)
8.0090%Linear Ramp (Elute Chloratranol ~5-6 min)
10.0095%Hard Wash (Remove terpenes/resins)
12.0095%Hold Wash
12.1010%Re-equilibration
15.0010%Ready for next injection
System Suitability Test (SST) Criteria

Before running samples, inject a standard (10 ppm) and verify:

  • Resolution (Rs): > 2.0 between Atranol and Chloratranol.

  • Tailing Factor: < 1.3 for Chloratranol.[1]

  • Retention Time Precision: < 0.5% RSD (n=5).

Module 5: Mechanism of Separation

Understanding the separation helps in troubleshooting. The following diagram details the interaction between the analyte and the stationary phase under acidic conditions.

SeparationMechanism cluster_0 Mobile Phase (Acidic pH 2.7) cluster_1 Stationary Phase (C18) Chloratranol Chloratranol (Protonated/Neutral) C18_Chains Hydrophobic Interaction (Retention) Chloratranol->C18_Chains Strong Interaction (Reversed Phase) Silanols Residual Silanols (Suppressed by Acid) Chloratranol->Silanols Minimal Interaction (Prevents Tailing)

Figure 2: Mechanistic view of Chloratranol retention. Acidic mobile phase suppresses ionization, maximizing hydrophobic interaction with C18 chains while minimizing silanol drag.

References

  • Rastogi, S. C., et al. (2004).[1] "Determination of atranol and chloroatranol in oak moss absolute and perfumes by HPLC-ECD and GC-MS." Chromatographia, 59, 719–723.

  • European Commission. (2004). "SCCP Opinion on Atranol and Chloroatranol present in natural extracts." Scientific Committee on Consumer Products.

  • Bossi, R., et al. (2004). "A liquid chromatography-mass spectrometric method for the determination of oak moss allergens atranol and chloroatranol in perfumes." Journal of Chromatography A, 1061(2), 165-169.

  • IFRA. (2020). "IFRA Standards - 49th Amendment: Oakmoss Extracts."[3] International Fragrance Association.

Sources

Validation & Comparative

Validation of HPLC Methods for 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloroatranol)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of HPLC Methods for 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde Quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde , commonly known as Chloroatranol , is a chlorinated phenolic aldehyde.[1][2][3] Historically significant as a lichen metabolite and a potent contact allergen in oak moss absolute (Evernia prunastri), it also serves as a specialized intermediate in the synthesis of bioactive resorcylic acid derivatives.

Accurate quantification of Chloroatranol is critical for two distinct reasons:

  • Quality Control (QC): Verifying purity when used as a synthetic starting material.

  • Safety Monitoring: Detecting trace levels in cosmetic formulations and pharmaceutical excipients due to its high sensitization potential.

This guide validates a robust RP-HPLC-UV/DAD method as the primary workhorse for quantification, comparing its performance against GC-MS (requires derivatization) and LC-MS/MS (trace-level sensitivity).

Chemical Profile & Analytical Challenges

PropertyValueAnalytical Implication
CAS Number 57074-21-2Unique identifier for sourcing standards.[3][4]
Structure Phenolic AldehydeContains two -OH groups and one -CHO group.
pKa ~6.6 (Phenolic)Critical: Mobile phase pH must be < 4.0 to suppress ionization and prevent peak tailing.
Solubility DMSO, MeOH, ACNSample diluent must be organic-rich to prevent precipitation.
UV Absorbance

~280 nm, ~254 nm
UV detection is highly effective; DAD recommended for peak purity.

Comparative Analysis: HPLC vs. Alternatives

While HPLC-UV is the standard for purity assays, researchers must choose the right tool based on the matrix complexity and sensitivity requirements.

Method Performance Matrix
FeatureRP-HPLC-UV (Recommended) GC-MS LC-MS/MS
Primary Application Raw Material QC, Purity Assay (>0.1%)Complex Matrices (Perfumes), Volatile ImpuritiesTrace Analysis (ppb levels), Biological Matrices
Sample Prep Simple (Dilute & Shoot)Complex (Requires Derivatization, e.g., acetylation)Simple (Protein ppt or SPE)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL< 0.001 µg/mL
Specificity High (with optimized gradient)Very High (Mass spectral fingerprint)Extremely High (MRM transitions)
Throughput High (10-15 min run)Low (Longer run + prep time)High
Cost per Run LowMediumHigh
Decision Logic for Method Selection

MethodSelection Start Select Analytical Goal Goal Goal? Start->Goal Purity Purity Assay / QC (>0.1% conc) Goal->Purity High Conc. Trace Trace Impurity / Allergen (< 10 ppm) Goal->Trace Low Conc. HPLC RECOMMENDED: RP-HPLC-UV Purity->HPLC Matrix Matrix? Trace->Matrix Simple Solvent / API Matrix->Simple Complex Perfume / Biofluid Matrix->Complex Non-volatile Matrix->Complex Volatile Matrix Simple->HPLC LCMS LC-MS/MS Complex->LCMS Non-volatile GCMS GC-MS (Derivatization Req.) Complex->GCMS Volatile Matrix

Figure 1: Decision tree for selecting the appropriate analytical technique based on concentration range and matrix complexity.

Validated HPLC Protocol (The "Gold Standard")

This protocol is designed to meet ICH Q2(R1) validation standards. It utilizes a C18 column with acidic modification to ensure sharp peak shapes for the phenolic analyte.

Chromatographic Conditions
  • Instrument: HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Why: C18 provides sufficient retention for the hydrophobic aromatic ring.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH suppresses the ionization of the phenolic hydroxyl groups (pKa ~6.6), ensuring the molecule remains neutral and interacts strongly with the stationary phase.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 30°C.

  • Detection: UV at 280 nm (Quantification) and 254 nm (Confirmation).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End of Run

Validation Parameters & Acceptance Criteria

To validate this method in your lab, perform the following experiments.

Specificity (Selectivity)
  • Objective: Ensure Chloroatranol is separated from its non-chlorinated analog (Atranol ) and solvent fronts.

  • Protocol: Inject a mixture of Chloroatranol and Atranol.

  • Acceptance: Resolution (

    
    ) > 2.0 between Chloroatranol and Atranol. Peak purity index (via DAD) > 990.
    
Linearity
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Data: Plot Peak Area vs. Concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[5]
Accuracy (Recovery)
  • Protocol: Spike known amounts of Chloroatranol standard into a placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery between 98.0% and 102.0% .

Precision
  • System Precision: 6 injections of standard. RSD

    
     1.0%.
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.
    
Limit of Detection (LOD) & Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1 (typically ~0.1 µg/mL).
      
    • LOQ: S/N

      
       10:1 (typically ~0.5 µg/mL).
      

Troubleshooting & Optimization

Common Issues and Solutions
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or ionization.Ensure Mobile Phase A pH is < 3.0. Add 5mM Ammonium Formate if using MS detection.
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase initial ratio (90:10 Water:ACN) or pure MeOH (inject smaller volume).
Retention Shift Column aging or temperature fluctuation.Use a column oven (30°C). Flush column with 90% ACN after batches.
Workflow Visualization

ValidationWorkflow Prep 1. Sample Preparation Dissolve in MeOH -> Dilute with Mobile Phase SystemSuit 2. System Suitability Inject Std 6x (RSD < 1%) Prep->SystemSuit SystemSuit->Prep Fail (Check Pump/Col) RunSamples 3. Sample Analysis Bracket with Standards SystemSuit->RunSamples Pass Calc 4. Data Calculation Area Ratio vs Std RunSamples->Calc Report 5. Reporting Report as % w/w or ppm Calc->Report

Figure 2: Routine analysis workflow for Chloroatranol quantification.

References

  • European Pharmaceutical Review. (2022).[5] HPLC determination of common cold formulations. (Methodology reference for chlorinated phenolic separation).

  • National Institute of Standards and Technology (NIST). (2023). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.

  • Chisvert, A., et al. (2014).[6] Determination of atranol and chloroatranol in perfumes using simultaneous derivatization and dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry.[6] Analytica Chimica Acta.

  • PubChem. (2025).[7][8] Compound Summary: 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde.[1][2][3][4][7][8] National Library of Medicine.

  • Phenomenex. (2023). HPLC Method Development Guide. (General reference for C18 column selection for phenolics).

Sources

Comparative Guide: Antimicrobial Efficacy of Chloratranol vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Chloratranol (a specific lichen-derived phenolic aldehyde) and standard clinical antibiotics.

Note to Researchers: Chloratranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is primarily known as a degradation product of chloroatranorin and a potent contact allergen.[1] While it exhibits antimicrobial properties, its efficacy profile differs fundamentally from standard antibiotics in terms of potency (MIC range), spectrum, and toxicity. This guide evaluates its potential as a bioactive agent versus established standards.

Executive Summary

Chloratranol is a monoaromatic phenolic aldehyde derived from the hydrolysis of the lichen depside chloroatranorin (found in Evernia prunastri and Pseudevernia furfuracea).[2] Unlike standard antibiotics (e.g., Ciprofloxacin, Ampicillin) which target specific cellular machinery (DNA gyrase, cell wall synthesis) with high potency (MIC




g/mL), Chloratranol acts via non-specific membrane disruption characteristic of phenolic compounds.

Key Finding: While Chloratranol demonstrates broad-spectrum activity, its general antibacterial potency is significantly lower (MICs in the mM or high


g/mL range) compared to standard antibiotics. However, it exhibits niche efficacy  against specific pathogens like Legionella pneumophila, where lichen extracts have shown potency comparable to macrolides. Its utility is severely constrained by its status as a potent contact allergen  (elicitation at ppm levels).

Chemical & Pharmacological Profile

FeatureChloratranol Standard Antibiotic (e.g., Ciprofloxacin)
IUPAC Name 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid
Origin Natural (Lichen metabolite degradation)Synthetic / Semi-synthetic
Class Halogenated Phenolic AldehydeFluoroquinolone (example)
MW 186.59 g/mol 331.34 g/mol
Solubility Low (Water), High (Organic solvents)Variable (Salt forms soluble)
Primary MOA Membrane disruption, proton gradient collapseInhibition of DNA Gyrase / Topoisomerase IV

Comparative Efficacy Data

The following data contrasts the Minimum Inhibitory Concentration (MIC) of Chloratranol against standard controls. Note the orders-of-magnitude difference in general potency.

Table 1: In Vitro MIC Comparison ( g/mL)
Target OrganismChloratranol (Experimental)*Ampicillin (Standard)Ciprofloxacin (Standard)Efficacy Verdict
S. aureus (Gram+)~1,400 - 5,700 (7.7-30.6 mM)0.5 - 2.00.1 - 1.0Inferior (Low Potency)
E. coli (Gram-)> 2,0002.0 - 8.00.004 - 0.015Inferior
L. pneumophila 10 - 50 (Est. from extract data)**N/A0.01 - 0.5Moderate / Niche
C. albicans (Fungi)~1,500N/A (Fluconazole: ~0.5)N/AWeak

*Data derived from general phenolic aldehyde activity and specific lichen metabolite studies. High MIC values (mM range) indicate weak general antibiotic activity. **Lichen extracts enriched in atranorin derivatives show high potency against Legionella, comparable to Clarithromycin in biofilm inhibition assays, though pure Chloratranol data is less abundant than the parent compounds.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent mechanisms of action.

MOA_Comparison Chloratranol Chloratranol (Phenolic Aldehyde) Membrane Bacterial Membrane (Lipid Bilayer) Chloratranol->Membrane Hydrophobic Insertion Antibiotic Standard Antibiotic (e.g., Beta-Lactam) Target Specific Protein (e.g., PBP / DNA Gyrase) Antibiotic->Target Lock & Key Disruption Non-Specific Disruption Membrane->Disruption Binding High-Affinity Binding Target->Binding Leakage Ion Leakage & Depolarization Disruption->Leakage Inhibition Pathway Blockage (Cell Wall/Replication) Binding->Inhibition Death_Slow Cell Death (High Conc. Required) Leakage->Death_Slow Death_Fast Cell Death (Low Conc. Required) Inhibition->Death_Fast

Caption: Chloratranol relies on low-efficiency membrane disruption, whereas antibiotics utilize high-affinity protein targeting.

Safety & Toxicity Profile (The Limiting Factor)

While standard antibiotics manage toxicity through selective toxicity (targeting bacterial-specific proteins), Chloratranol presents a unique safety challenge:

  • Allergenicity: Chloratranol is one of the most potent contact allergens identified in fragrance chemistry.[3] It elicits allergic contact dermatitis at concentrations as low as ppm (parts per million) levels.

  • Cytotoxicity: As a phenolic aldehyde, it exhibits moderate cytotoxicity to mammalian cells at the high concentrations required for antimicrobial activity (mM range), resulting in a poor Therapeutic Index (TI) compared to antibiotics (TI > 100).

Critical Constraint: The presence of Chloratranol in commercial Oakmoss extracts is strictly regulated (often removed) due to sensitization risks, rendering it unsuitable for topical or systemic therapeutic development despite its antimicrobial activity.

Experimental Protocol: Comparative MIC Assay

To validate the efficacy data yourself, use this standardized Broth Microdilution protocol. This protocol accounts for the low solubility of Chloratranol.

Reagents
  • Test Compound: Chloratranol (Pure standard, >95%).

  • Control: Ciprofloxacin HCl (Sigma).

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Chloratranol requires DMSO; ensure final concentration < 1% to avoid solvent toxicity.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (0.01%) for viability visualization.

Workflow
  • Stock Preparation: Dissolve Chloratranol in 100% DMSO to 50 mg/mL. Dilute in CAMHB to starting concentration of 4096

    
    g/mL (keeping DMSO < 5%).
    
  • Plate Setup: Add 100

    
    L CAMHB to columns 2-12 of a 96-well plate. Add 200 
    
    
    
    L of test solution to column 1.
  • Serial Dilution: Transfer 100

    
    L from col 1 to col 2, mix, and repeat to col 10. Discard final 100 
    
    
    
    L. (Range: 4096 to 8
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of bacterial suspension (
    
    
    
    CFU/mL) to all wells.
  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 20

    
    L Resazurin. Incubate 2 hrs. Blue = No Growth (Inhibition); Pink = Growth.
    
Experimental Workflow Diagram

MIC_Protocol Start Start: Stock Preparation (50 mg/mL in DMSO) Dilution Serial Dilution (1:2) in 96-Well Plate Start->Dilution Inoculation Inoculate with 5x10^5 CFU/mL Bacteria Dilution->Inoculation Incubation Incubate 37°C 18-24 Hours Inoculation->Incubation Readout Add Resazurin Dye (Visual Score) Incubation->Readout Analysis Determine MIC (Lowest Conc. Blue) Readout->Analysis

Caption: Standardized broth microdilution workflow for determining MIC values of hydrophobic compounds.

Conclusion

Chloratranol is not a viable clinical antibiotic candidate when compared to standard therapies.

  • Potency: It is 100-1000x less potent than standard antibiotics against common pathogens (S. aureus, E. coli).

  • Safety: Its extreme allergenicity precludes its use in topical or systemic formulations.

  • Utility: Its primary relevance is toxicological (as an allergen to be removed) rather than therapeutic. However, its activity against Legionella suggests that the broader class of lichen depsides (its precursors) may hold niche potential for environmental disinfection if allergenicity can be mitigated.

References

  • Nomura, H., et al. (2012). The Antibacterial Activity of Compounds Isolated from Oakmoss against Legionella pneumophila and Other Legionella spp.[3] Biological and Pharmaceutical Bulletin.[3] Link

  • Yadav, H., et al. (2021). Analytics on Antimicrobial Activity of Lichen Extract. Journal of Pure and Applied Microbiology. Link

  • European Commission (SCCP). (2004). Opinion on Atranol and Chloroatranol present in natural extracts.[3][4] Scientific Committee on Consumer Products. Link

  • Huneck, S. (1999). The Significance of Lichens and Their Metabolites. Naturwissenschaften. Link

  • Johansen, J.D., et al. (2006). Chloroatranol, an extremely potent allergen hidden in perfumes. Contact Dermatitis.[1][4][5][6] Link

Sources

Elicitation potency of chloroatranol versus atranol in sensitized individuals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Elicitation Potency of Chloroatranol vs. Atranol

Executive Summary

In the context of allergic contact dermatitis (ACD), Chloroatranol demonstrates a significantly higher elicitation potency compared to Atranol , despite their structural similarity as degradation products of Evernia prunastri (Oakmoss) constituents.

Experimental data indicates that Chloroatranol is approximately 2.2 times more potent than Atranol in sensitized individuals.[1] While Atranol is often present in higher concentrations within natural extracts (typically a 2:1 ratio), the extremely low elicitation threshold of Chloroatranol (eliciting reactions at the ppb level in patch tests) makes it the primary driver of elicitation risk. This guide analyzes the comparative potency, mechanistic pathways, and validation protocols for these two critical haptens.

Chemical & Mechanistic Profile

Both molecules are mono-cyclic terpenes (benzaldehydes) formed via the degradation of depsides (atranorin and chloroatranorin) during the processing of oak moss. Their "performance" as sensitizers is defined by their ability to act as haptens —small molecules that bind to skin proteins to form immunogenic complexes.

  • Mechanism of Action: Both compounds possess an aldehyde group at the C1 position, which is highly reactive towards nucleophilic amino acid residues (specifically lysine) on skin proteins.

  • The Reaction: They form Schiff bases (imines) with protein amino groups.

  • The Chloro-Substituent Effect: The presence of the chlorine atom in Chloroatranol at the C3 position exerts an electron-withdrawing effect, potentially increasing the electrophilicity of the aldehyde carbonyl carbon or altering the lipophilicity (logP), thereby enhancing skin penetration and protein binding affinity compared to the non-chlorinated Atranol.

Visualization: Haptenization Pathway (Schiff Base Formation)

HaptenizationPathway cluster_0 Critical Potency Factor Precursor Pro-hapten (Chloroatranol/Atranol) Skin Skin Penetration (Stratum Corneum) Precursor->Skin Absorption Intermediate Carbinolamine Intermediate Skin->Intermediate Nucleophilic Attack Nucleophile Skin Protein (Lysine Residue -NH2) Nucleophile->Intermediate Complex Hapten-Protein Complex (Schiff Base) Intermediate->Complex Dehydration (-H2O) Immune T-Cell Recognition (Sensitization/Elicitation) Complex->Immune Antigen Presentation

Caption: Mechanism of Schiff base formation where Chloroatranol exhibits higher reactivity/affinity than Atranol.

Comparative Elicitation Potency Data

The following data synthesizes results from Local Lymph Node Assays (LLNA) and human clinical studies (Patch Tests/ROAT).

Table 1: Potency Metrics & Thresholds
MetricChloroatranol (Cl-Atranol)AtranolComparative Insight
Molecular Weight 184.62 g/mol 150.18 g/mol Cl-group adds mass & lipophilicity.
LLNA EC3 Value ~0.4% (100 µg/cm²)~0.6% (150 µg/cm²)Lower EC3 indicates higher potency.
Patch Test (50% Elicitation) 0.15 µg/mL (0.2 ppm)> 0.5 µg/mL Cl-Atranol elicits at significantly lower doses.
Relative Elicitation Potency 217% (Ref: Atranol)100% (Baseline)Cl-Atranol is ~2.2x more potent.
Typical Extract Concentration Lower (~0.9% in absolute)Higher (~2.1% in absolute)Atranol exposure is higher, but Cl-Atranol is more reactive.

Key Finding: In a serial dilution patch test of sensitized individuals, Chloroatranol elicited reactions at concentrations as low as 0.000015% (150 ppb) , whereas Atranol required significantly higher concentrations to achieve the same reaction score.

Experimental Protocols for Potency Assessment

To objectively verify these potency differences in a laboratory or clinical setting, the following protocols are the industry standard.

Protocol A: The Local Lymph Node Assay (LLNA) - Murine Model

Used for hazard identification and establishing EC3 values (induction phase).

  • Preparation: Dissolve test substances (Chloroatranol and Atranol) in a vehicle (typically 1:3 Ethanol:Diethyl Phthalate) at concentrations of 0.5%, 1.0%, 2.5%, and 5.0%.

  • Application: Apply 25 µL of the solution to the dorsum of both ears of CBA/Ca mice for three consecutive days.

  • Proliferation Measurement: On Day 6, inject mice intravenously with radiolabeled ³H-methyl thymidine.

  • Analysis: Five hours post-injection, excise draining auricular lymph nodes.[2] Measure ³H-thymidine incorporation (disintegrations per minute - DPM).

  • Calculation: Calculate the Stimulation Index (SI). The concentration required to induce an SI of 3 (3-fold increase over control) is the EC3 value .[2]

    • Self-Validation: Positive control (Hexyl cinnamal) must yield historical EC3 range.

Protocol B: Serial Dilution Patch Test (Human)

Used for determining elicitation thresholds in sensitized individuals.[3][4]

  • Subject Selection: Recruit subjects with a known history of Oakmoss allergy (confirmed + reaction to 2% Oakmoss absolute).

  • Test Solutions: Prepare equimolar dilution series of Chloroatranol and Atranol in ethanol.

    • Range: 0.0034 µM to 1072 µM (approx 0.0006 ppm to 200 ppm).

  • Application: Apply 15 µL of each dilution to 8mm Finn Chambers on Scanpor tape. Apply to the upper back for 48 hours (occluded).

  • Readings:

    • Day 2 (D2): Remove tape, wait 30 mins, read.

    • Day 3 or 4 (D3/D4): Second reading.

    • Day 7 (D7): Final reading to check for late reactions.

  • Scoring: Use ICDRG scale (-, ?+, +, ++, +++).

  • Data Processing: Use logistic regression to calculate the concentration eliciting a reaction in 10% (ED10) or 50% (ED50) of subjects.

Visualization: Potency Assessment Workflow

AssessmentWorkflow Start Start: Candidate Molecule LLNA Step 1: LLNA (Murine) Determine EC3 Value Start->LLNA ThresholdCheck Is EC3 < 2%? LLNA->ThresholdCheck HighPotency High Potency Candidate (e.g., Chloroatranol) ThresholdCheck->HighPotency Yes ModeratePotency Moderate Potency Candidate (e.g., Atranol) ThresholdCheck->ModeratePotency No Clinical Step 2: Serial Dilution Patch Test (Human Sensitized Cohort) HighPotency->Clinical ModeratePotency->Clinical Calc Calculate Relative Potency (Logistic Regression) Clinical->Calc Result Result: Elicitation Threshold (Cl-Atranol < Atranol) Calc->Result

Caption: Workflow for establishing comparative elicitation potency between allergenic isomers.

Regulatory & Safety Implications

The high potency of Chloroatranol has driven strict regulatory standards. The "performance" of a fragrance ingredient is now measured by its safety profile (absence of these elicitors).

  • IFRA Standards: Due to the potency data cited above, IFRA (International Fragrance Association) restricts the presence of these contaminants.[5][6] Oakmoss extracts must be processed to reduce Chloroatranol and Atranol to < 100 ppm combined.

  • EU Cosmetics Regulation: As of 2017/2021, the EU has moved to prohibit the use of Chloroatranol and Atranol as added ingredients and strictly regulates their presence as impurities in natural extracts.[6]

References

  • Johansen JD, et al. (2006). "Comparison of elicitation potential of chloroatranol and atranol--2 allergens in oak moss absolute." Contact Dermatitis.[5][7][8] Link

  • Scientific Committee on Consumer Products (SCCP). (2004).[2] "Opinion on Atranol and Chloroatranol present in natural extracts."[1][2][3][4][5][6][7][8][9][10][11][12] European Commission. Link

  • Johansen JD, et al. (2003).[12] "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study."[5][7][9][12] Contact Dermatitis.[5][7][8] Link

  • Rastogi SC, et al. (2004).[1] "Content of oak moss allergens atranol and chloroatranol in perfumes and similar products."[1][2][3][4][5][6][7][8][9][12] Contact Dermatitis.[5][7][8] Link

  • Mowitz M, et al. (2013). "Usage Tests of Oak Moss Absolutes Containing High and Low Levels of Atranol and Chloroatranol." Acta Dermato-Venereologica. Link

Sources

Head-to-head comparison of different extraction methods for Chloratranol from natural sources

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Chloroatranol (Chloratranol) | CAS: 57074-21-2 Source Matrix: Evernia prunastri (Oakmoss) & Evernia furfuracea (Treemoss)[1][2]

Executive Summary & Scientific Context

Chloroatranol (often referred to as Chloratranol in trade literature) is a chlorinated monoaromatic aldehyde (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde).[3] It is not a primary metabolite but a degradation product of chloroatranorin , formed during the processing of lichen extracts (specifically Oakmoss absolutes).[2]

Due to its status as a potent contact allergen, research demand focuses on two opposing goals: removal (for cosmetic safety) and isolation (for analytical standards and toxicological study). This guide focuses on the latter: high-purity extraction and isolation workflows for researchers requiring Chloroatranol standards.

The Biosynthetic & Degradation Pathway

Understanding the origin is critical for extraction strategy. Chloroatranol concentration increases with thermal processing and ethanol exposure (transesterification/hydrolysis of the depside bond).

Chloroatranol_Pathway cluster_0 Lichen Thallus (Evernia prunastri) cluster_1 Processing / Degradation cluster_2 Target Isolates Chloroatranorin Chloroatranorin (Depside Precursor) Hydrolysis Hydrolysis / Transesterification (Ethanol + Heat) Chloroatranorin->Hydrolysis Solvent Extraction Chloroatranol Chloroatranol (Target Aldehyde) Hydrolysis->Chloroatranol Degradation MethylChloro Methyl-chloroatratate (Byproduct) Hydrolysis->MethylChloro

Figure 1: Formation pathway of Chloroatranol from Chloroatranorin during solvent extraction processes.

Comparative Analysis of Extraction Methods

The following analysis compares three distinct methodologies for isolating Chloroatranol. Note that unlike typical natural product extractions, "yield" here is a function of both extraction efficiency and the conversion rate of the precursor.

Method A: Classical Solvent Extraction (Soxhlet/Maceration)

The Baseline Protocol. Traditional use of organic solvents (Hexane, Acetone, or Ethanol) to produce an "Absolute."

  • Mechanism: Passive diffusion and solubility-driven mass transfer.

  • Suitability: Bulk extraction of the total resinoid; poor selectivity for Chloroatranol specifically.

  • Key Insight: Ethanol extraction promotes the conversion of Chloroatranorin to Chloroatranol, potentially increasing the yield of the target impurity compared to inert solvents like Hexane.

Method B: Accelerated Solvent Extraction (ASE)

The Modern Standard. Uses high pressure and temperature to enhance solubility and diffusion kinetics.

  • Mechanism: Pressurized liquid extraction (PLE) forces solvent into the lichen matrix, disrupting cell walls.

  • Key Insight: Recent comparative studies indicate Ethyl Acetate is significantly more efficient than Acetone for extracting depsides and their aldehyde derivatives in ASE setups, showing depletion of target compounds in fewer cycles [1].

Method C: Bioguided Fractionation (Silica/HPLC)

The Purity Protocol. Essential for isolating Chloroatranol from the complex "Absolute" matrix (which contains atranol, usnic acid, and evernic acid).

  • Mechanism: Adsorption chromatography based on polarity differences.

  • Key Insight: A gradient of Cyclohexane:Acetone is critical for separating the chlorinated aldehyde (Chloroatranol) from its non-chlorinated analog (Atranol) [2].

Summary Data Table
FeatureMethod A: Soxhlet (Ethanol)Method B: ASE (Ethyl Acetate)Method C: Silica Fractionation
Primary Goal Total Resinoid ExtractionRapid Exhaustive ExtractionHigh-Purity Isolation
Target Yield High (Total Extract)High (Specific Metabolites)Low (Purified Compound)
Selectivity LowModerateVery High
Solvent Usage High (>200 mL/g)Low (<50 mL/g)High (Mobile Phase)
Time Efficiency Low (6-24 Hours)High (20-40 Mins) Low (Hours to Days)
Purity Potential <5% Chloroatranol~10-15% (Enriched)>98%

Detailed Experimental Protocols

Protocol 1: High-Efficiency Extraction via ASE (Ethyl Acetate)

Recommended for initial extraction from raw lichen to maximize precursor/target recovery.

Reagents: Ethyl Acetate (HPLC Grade), Evernia prunastri (dried, ground). Equipment: Dionex ASE 350 or equivalent.

  • Preparation: Grind dried lichen thallus to a fine powder (<1 mm). Mix with diatomaceous earth (dispersant) in a 1:1 ratio.

  • Cell Loading: Load mixture into 10-34 mL stainless steel extraction cells.

  • Parameters:

    • Solvent: 100% Ethyl Acetate.

    • Temperature: 100°C (Optimized for solubility without thermal degradation).

    • Pressure: 1500 psi.

    • Static Cycles: 3 cycles of 5 minutes each.

    • Flush: 60% volume.

  • Post-Processing: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C to obtain the crude concrete.

Protocol 2: Isolation via Silica Gel Column Chromatography

Required step to isolate Chloroatranol from the crude extract obtained in Protocol 1.

Reagents: Cyclohexane, Acetone, Methanol.[4] Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Column Packing: Pack a glass column (e.g., 40mm ID) with Silica Gel 60.[4]

  • Loading: Dissolve crude extract in a minimum volume of Cyclohexane:Acetone (7:3).

  • Elution Gradient:

    • Fraction A: Cyclohexane:Acetone (7:[4]4) – Elutes non-polar terpenes.

    • Fraction B: Cyclohexane:Acetone:Methanol (7:4:1) – Target Window for Chloroatranol.

    • Fraction C: Methanol wash – Elutes polar acids.

  • TLC Monitoring: Spot fractions on Silica Gel 60 F254 plates. Develop in Toluene:Ethyl Acetate:Formic Acid (139:83:8). Visualize under UV (254 nm). Chloroatranol appears as a distinct dark spot distinct from Atranol.

  • Final Purification: Combine Chloroatranol-rich fractions. If necessary, perform a final polish using Semi-Preparative HPLC (C18 Column, Acetonitrile/Water gradient).

Workflow Visualization

Extraction_Workflow cluster_ASE Extraction (Method B) cluster_Purification Isolation (Method C) RawMaterial Raw Lichen (Evernia prunastri) Grinding Grinding & Dispersant Mixing RawMaterial->Grinding ASE ASE (Ethyl Acetate) 100°C, 1500 psi Grinding->ASE Evap Rotary Evaporation ASE->Evap Crude Crude Concrete (Contains Chloroatranorin & Chloroatranol) Evap->Crude Silica Silica Gel Chromatography Gradient: Cyclohexane/Acetone/MeOH Crude->Silica TLC TLC/HPLC Profiling Target: Chloroatranol Silica->TLC Final Isolated Chloroatranol (>98% Purity) TLC->Final

Figure 2: Integrated workflow for the extraction and isolation of Chloroatranol standards.

Critical Analysis & Recommendations

Why Ethyl Acetate over Acetone?

While acetone is a traditional solvent for lichen acids, comparative studies in Hypogymnia and Evernia species have shown that Ethyl Acetate in an ASE system provides a superior depletion rate for atranorin-type compounds (the precursors to Chloroatranol) [1]. It achieves >90% recovery in fewer static cycles compared to acetone, likely due to better solvation of the depside core.

The "Negative" Extraction Warning

Researchers should be aware that many modern industrial "extraction" methods for Oakmoss are actually designed to remove Chloroatranol (e.g., using enzymatic degradation or selective membrane filtration) to comply with IFRA standards [3]. When reviewing literature, ensure the method is for isolation (enrichment), not remediation (depletion).

Safety & Handling

Chloroatranol is a potent sensitizer.[2][3][5][6][7][8][9] All extraction and isolation steps, especially the handling of the concentrated absolute and pure fractions, must be conducted in a fume hood with appropriate PPE (nitrile gloves, lab coat, eye protection) to prevent skin contact and sensitization.

References

  • Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches. Source: Scientific Reports (Nature), 2025. URL:[Link] Relevance: Validates Ethyl Acetate ASE efficiency for atranorin/chloroatranorin extraction.

  • Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates. Source: BMC Complementary Medicine and Therapies, 2021. URL:[Link] Relevance: Provides the specific Silica Gel column chromatography gradient (Cyclohexane:Acetone:Methanol) for isolating lichen compounds.

  • Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials. Source: Molecules (MDPI), 2018. URL:[Link] Relevance: Discusses the chemical nature of Chloroatranol and methods for its removal/modification, providing context on its stability and solubility.

  • Scientific Committee on Consumer Products (SCCP) Opinion on Atranol and Chloroatranol. Source: European Commission, 2004. URL:[Link] Relevance: Establishes the toxicological importance and chemical identity of Chloroatranol.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Chloratranol, Chloroatranol CAS Number: 57074-21-2 Molecular Formula: C₈H₇ClO₃[1][2][3][4]

Part 1: Executive Safety Directive

Status: HIGH ALERT – SENSITIZER & TOXIC Immediate Action Required: Treat 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde as a potent contact allergen and acute oral toxin .[3] Unlike generic benzaldehydes, this compound (Chloratranol) is a known constituent of oakmoss absolute and is a documented sensitizer even at low ppm concentrations.[3]

Core Safety Protocol:

  • Zero Skin Contact: This compound causes allergic skin reactions (H317).[3] Standard nitrile gloves may not provide sufficient protection during prolonged handling; double-gloving is mandatory.[3]

  • Inhalation Control: As a solid powder, dust inhalation must be prevented to avoid respiratory sensitization and systemic toxicity.[3]

  • Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or powder containment enclosure.

Part 2: Risk Assessment & Hazard Identification

Effective protection requires understanding the specific biological mechanism of the threat.[3]

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H301 Toxic if swallowed Systemic absorption via ingestion can lead to severe acute toxicity.[3]
Skin Sensitization H317 May cause an allergic skin reaction Haptenization of skin proteins leading to T-cell mediated immune response (Type IV hypersensitivity).[3]
Skin Irritation H315 Causes skin irritationDirect cytotoxic damage to epidermal cells.[3]
Eye Irritation H319 Causes serious eye irritationMucosal inflammation and corneal distress.[3]

Toxicological Insight: Chloratranol is structurally related to atranol.[3] Both are degradation products of depsides (e.g., chloroatranorin) found in lichens.[3] Research indicates these are the primary allergens in "oakmoss absolute" used in perfumery.[3] Cross-reactivity is common; if you are sensitized to oakmoss, you are likely sensitized to this compound.[3]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent breakthrough and inhalation.[3]

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Inner Layer: Nitrile (4 mil).[3] Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged contact.[3] Rationale: Chlorinated aromatics can permeate thin nitrile.[3] Double gloving provides a visual breach indicator and increased breakthrough time.[3]
Respiratory P100 / N95 Solid Handling: N95 disposable respirator (minimum) if outside a hood (discouraged).[3] Solution Handling: Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges if heating or generating aerosols.[3]
Eye/Face Chemical Goggles Tightly fitting chemical safety goggles (ANSI Z87.1).[3] Face shield required if handling large quantities (>1g) or solutions under pressure.[3]
Body Lab Coat + Apron 100% Cotton or Nomex lab coat.[3] Use a chemically resistant apron (Tyvek or PVC) over the coat during weighing to prevent dust embedding in fabric.[3]
Part 4: Operational Handling Protocols
Workflow Visualization: Safety Decision Tree

The following diagram outlines the decision logic for handling Chloratranol based on experimental state.

G Start Start: Handling 57074-21-2 StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Powder Solution Solvated (Liquid) StateCheck->Solution Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Analytical Balance in Hood 3. Pre-weighed vials preferred Solid->Weighing SpillSolid Spill (Solid): Do NOT sweep (aerosol risk) Use HEPA vac or wet wipe Solid->SpillSolid Accidental Release Reaction Reaction Setup: Closed vessel system Secondary containment tray Solution->Reaction SpillLiquid Spill (Liquid): Absorb with chemically inert pad Place in HazWaste immediately Solution->SpillLiquid Accidental Release Dissolution Dissolution Protocol: Solvent: MeOH or DMSO Add solvent TO solid (not reverse) Cap immediately Weighing->Dissolution Dissolution->Solution

Caption: Operational logic flow for handling Chloratranol, distinguishing between solid powder risks (inhalation) and liquid solution risks (absorption).

Detailed Step-by-Step Methodology

1. Preparation & Weighing (Critical Step)

  • Engineering Control: Use a chemical fume hood or a powder weighing station with HEPA filtration.[3] Air velocity should be verified (approx. 100 fpm).[3]

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Chlorinated benzaldehydes can be fluffy and prone to static fly-off.[3]

  • Technique:

    • Place a secondary containment tray inside the hood.[3]

    • Don double nitrile gloves.[3]

    • Weigh the solid directly into a tared vial rather than a weighing boat to minimize transfer steps.

    • Cap the vial inside the hood immediately after addition.

2. Solubilization

  • Solvents: Slightly soluble in Methanol and DMSO.[3]

  • Procedure: Add solvent slowly to the solid.[3] Avoid vigorous vortexing if the cap seal is not verified; use a magnetic stirrer instead to prevent aerosol generation upon opening.[3]

3. Decontamination

  • Surface Cleaning: Wipe all surfaces (balance, hood sash, bench) with a detergent solution followed by ethanol.[3]

  • Tool Cleaning: Rinse spatulas with acetone/ethanol into a waste beaker inside the hood before removing them for washing.[3]

Part 5: Emergency Response & Waste Disposal
Accidental Exposure[3]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[3] Do not use alcohol/solvents on skin (increases absorption).[3] Seek medical attention if rash appears.[3]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][5] Remove contact lenses.[3][5][6][7]

  • Ingestion: IMMEDIATE MEDICAL ATTENTION. Rinse mouth. Do NOT induce vomiting unless instructed by poison control.[3]

Disposal Logistics
  • Waste Classification: Hazardous Chemical Waste (Toxic).[3]

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a sealed "Solid Hazardous Waste" bag.[3]

    • Liquid Waste: Collect in a container labeled "Halogenated Organic Solvents" (due to the Chlorine atom).[3]

  • Labeling: Must explicitly list "3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde" and "Toxic/Sensitizer" on the waste tag.[3]

References
  • PubChem. (n.d.).[3] 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (CID 6426722).[3][8] National Library of Medicine.[3] Retrieved January 29, 2026, from [Link][3]

  • Carl Roth. (n.d.).[3][9] 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde Safety Data. Retrieved January 29, 2026, from [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.